molecular formula C9H12BrNO2S B1337917 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide CAS No. 3446-91-1

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B1337917
CAS No.: 3446-91-1
M. Wt: 278.17 g/mol
InChI Key: KTFSQBCKLKHZRU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide (CAS 3446-91-1) is a valuable synthetic building block and organic intermediate for research and development. This compound, with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol, features a benzene ring functionalized with both a bromomethyl group and a N,N-dimethylsulfonamide group . The bromomethyl moiety is a reactive site that readily participates in substitution reactions, such as alkylations, allowing researchers to introduce a sulfonamide-containing benzyl group into target molecules . The N,N-dimethylsulfonamide group is a polar, stable functionality that can influence the physicochemical properties of a compound, making this reagent particularly useful in medicinal chemistry for the synthesis of potential protease inhibitors or receptor modulators where the sulfonamide group can act as a key pharmacophore. It is also employed in the development of advanced materials and chemical probes. The compound has a melting point range of 85-108 °C and a density of 1.507 g/cm³ . This product is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should note that this compound requires storage in an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

4-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFSQBCKLKHZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453160
Record name 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
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Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3446-91-1
Record name 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
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Record name 4-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known properties of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, a versatile intermediate in organic synthesis with potential applications in pharmaceutical research and development.[1] This document outlines a reliable synthetic pathway, presents key chemical and physical data, and includes detailed experimental protocols.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Due to its reactive bromomethyl group, it serves as a valuable building block for introducing the N,N-dimethylsulfonamidobenzyl moiety into a variety of molecular scaffolds.[1] Proper handling and storage are essential to maintain its stability and purity.

PropertyValueReference
CAS Number 3446-91-1[2]
Molecular Formula C₉H₁₂BrNO₂S[1][2]
Molecular Weight 278.17 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Temperature 2-8°C[2][3]
InChI 1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3
InChI Key KTFSQBCKLKHZRU-UHFFFAOYSA-N

Safety Information

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The corresponding GHS pictogram is GHS07 (Exclamation mark). Appropriate personal protective equipment should be worn when handling this chemical.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the radical bromination of N,N-dimethyl-p-toluenesulfonamide to yield the target compound. A more common and reliable method, however, starts with the commercially available p-toluenesulfonyl chloride, which is first brominated and then reacted with dimethylamine.

Synthesis_Pathway p_toluenesulfonyl_chloride p-Toluenesulfonyl Chloride bromomethyl_sulfonyl_chloride 4-(Bromomethyl)benzenesulfonyl Chloride p_toluenesulfonyl_chloride->bromomethyl_sulfonyl_chloride NBS, Benzoyl Peroxide CCl₄, Reflux target_compound 4-(Bromomethyl)-N,N-dimethyl- benzenesulfonamide bromomethyl_sulfonyl_chloride->target_compound Dimethylamine Base, Solvent

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride

This procedure is adapted from a known synthesis of 4-(bromomethyl)benzenesulfonyl chloride.[4]

Materials:

  • p-Toluenesulfonyl chloride (100 g, 0.52 mol)

  • N-Bromosuccinimide (NBS) (110.3 g, 0.62 mol)

  • Benzoyl peroxide (5 g)

  • Carbon tetrachloride (CCl₄) (500 ml)

  • Isopropyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluenesulfonyl chloride, N-bromosuccinimide, and benzoyl peroxide in carbon tetrachloride.

  • Heat the mixture to reflux and maintain for 1 hour.

  • After cooling, filter the reaction mixture to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the resulting residue with isopropyl ether to precipitate the product.

  • Collect the white solid by filtration to yield 4-(bromomethyl)benzenesulfonyl chloride. The reported melting point for this intermediate is 70-73 °C.[4]

Step 2: Synthesis of this compound

This proposed protocol is based on the analogous synthesis of 4-(bromomethyl)-N,N-diethylbenzenesulfonamide.[5]

Materials:

  • 4-(Bromomethyl)benzenesulfonyl chloride (from Step 1)

  • Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

  • A suitable solvent (e.g., diethyl ether, dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

Procedure:

  • Dissolve 4-(bromomethyl)benzenesulfonyl chloride in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of dimethylamine (approximately 2.2 equivalents) to the cooled solution with stirring. Alternatively, bubble dimethylamine gas through the solution.

  • Add a non-nucleophilic base (approximately 1.2 equivalents) to the reaction mixture to neutralize the hydrochloric acid byproduct.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 3 hours, as in the diethyl analog synthesis).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Target Compound s1_reactants Combine p-Toluenesulfonyl Chloride, NBS, and Benzoyl Peroxide in CCl₄ s1_reflux Reflux for 1 hour s1_reactants->s1_reflux s1_filtration Filter to Remove Succinimide s1_reflux->s1_filtration s1_concentration Concentrate Filtrate s1_filtration->s1_concentration s1_precipitation Precipitate with Isopropyl Ether s1_concentration->s1_precipitation s1_product Isolate 4-(Bromomethyl)benzenesulfonyl Chloride s1_precipitation->s1_product s2_dissolve Dissolve Intermediate in Anhydrous Solvent s1_product->s2_dissolve s2_add_reagents Add Dimethylamine and Base at 0°C s2_dissolve->s2_add_reagents s2_react Stir at Room Temperature s2_add_reagents->s2_react s2_workup Aqueous Workup and Extraction s2_react->s2_workup s2_purification Purification (Chromatography/Recrystallization) s2_workup->s2_purification s2_product Obtain Pure 4-(Bromomethyl)-N,N- dimethylbenzenesulfonamide s2_purification->s2_product

Caption: General experimental workflow for the synthesis of the title compound.

Spectroscopic Data

Expected 1H NMR signals for this compound:

  • Aromatic protons: ~7.5-7.9 ppm (two doublets)

  • Benzylic methylene protons (-CH₂Br): ~4.5 ppm (singlet)

  • N,N-dimethyl protons (-N(CH₃)₂): ~2.7 ppm (singlet)

Further characterization using techniques such as 13C NMR, IR, and mass spectrometry would be necessary to confirm the structure and purity of the synthesized compound.

Applications in Drug Development

Sulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. The title compound, with its reactive bromomethyl handle, is a prime candidate for use as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical research.[1] It allows for the facile introduction of a sulfonamide moiety, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Further research into the biological activity of derivatives of this compound is warranted.

References

"4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthetic applications of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide. This versatile intermediate is of significant interest in medicinal chemistry and organic synthesis, primarily for its role as a building block in the development of targeted therapeutics.

Chemical Structure and Properties

This compound is a substituted aromatic sulfonamide with a reactive bromomethyl group. This functional group makes it an excellent electrophile for various nucleophilic substitution reactions, enabling the facile introduction of the N,N-dimethylbenzenesulfonamide moiety into more complex molecular architectures.

Chemical Structure:

Molecular Formula: C₉H₁₂BrNO₂S

CAS Number: 3446-91-1[1][2][3]

Molecular Weight: 278.17 g/mol

Physical Properties:

PropertyValueSource
Physical FormSolid
Storage Temperature2-8°C[1]
PurityTypically ≥95%

Safety Information:

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowed.P260, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P403+P233, P405, P501
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Source:

Synthesis

The primary synthetic route to this compound involves a two-step process starting from 4-methylbenzenesulfonyl chloride. The first step is a radical bromination of the benzylic methyl group, followed by the reaction of the resulting sulfonyl chloride with dimethylamine.

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride

This protocol is adapted from standard Wohl-Ziegler bromination procedures.[4]

Materials:

  • 4-Methylbenzenesulfonyl chloride

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzenesulfonyl chloride (1 equivalent) in the chosen solvent.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4-(bromomethyl)benzenesulfonyl chloride, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[5]

Materials:

  • 4-(Bromomethyl)benzenesulfonyl chloride

  • Dimethylamine (2 M solution in THF or as a gas)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other non-nucleophilic base (optional)

Procedure:

  • Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add dimethylamine (2-3 equivalents) to the stirred solution. If using dimethylamine hydrochloride, an equivalent of a base like triethylamine should be added.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Radical Bromination cluster_step2 Step 2: Sulfonamide Formation 4-Methylbenzenesulfonyl_chloride 4-Methylbenzenesulfonyl_chloride 4-Bromomethylbenzenesulfonyl_chloride 4-Bromomethylbenzenesulfonyl_chloride 4-Methylbenzenesulfonyl_chloride->4-Bromomethylbenzenesulfonyl_chloride Reflux NBS_AIBN NBS, AIBN (cat.) NBS_AIBN->4-Bromomethylbenzenesulfonyl_chloride Target_Compound 4-(Bromomethyl)-N,N- dimethylbenzenesulfonamide 4-Bromomethylbenzenesulfonyl_chloride->Target_Compound DCM, RT Dimethylamine Dimethylamine Dimethylamine->Target_Compound

Caption: Synthetic route to this compound.

Analytical Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz) ¹³C NMR (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~7.8 (d, 2H)Aromatic CH (ortho to SO₂)
~7.5 (d, 2H)Aromatic CH (ortho to CH₂Br)
~4.5 (s, 2H)-CH₂Br
~2.7 (s, 6H)-N(CH₃)₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~3050-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-CH₃, -CH₂)
~1350 & ~1160Asymmetric and symmetric S=O stretch (sulfonamide)
~1220C-N stretch
~700-600C-Br stretch
Mass Spectrometry (MS)

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the bromine-containing fragments ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the benzylic C-S bond, and fragmentation of the sulfonamide group.

m/z (Predicted) Fragment
277/279[M]⁺
198[M - Br]⁺
155[CH₂C₆H₄SO₂]⁺
91[C₇H₇]⁺ (tropylium ion)
78[N(CH₃)₂SO₂]⁺

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules. Its most notable application is in the development of inhibitors for the C-X-C chemokine receptor type 4 (CXCR4).

Role in CXCR4 Inhibitor Synthesis

The CXCR4 receptor and its ligand, CXCL12, play a crucial role in numerous physiological and pathological processes, including cancer metastasis, HIV-1 entry into cells, and inflammatory responses.[6][7][8] Consequently, CXCR4 has emerged as a significant therapeutic target.

The reactive bromomethyl group of this compound allows for its conjugation to various amine-containing scaffolds, leading to the generation of potent CXCR4 antagonists.[5]

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that promote cell migration, proliferation, and survival. Inhibitors developed using this compound block this interaction, thereby disrupting these pathological processes.

CXCR4_Signaling CXCR4 Signaling Pathway and Inhibition cluster_pathway CXCL12-CXCR4 Axis cluster_inhibition Inhibition CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_Protein G-protein signaling CXCR4->G_Protein Activates Downstream Downstream Effectors (e.g., PI3K/Akt, MAPK/ERK) G_Protein->Downstream Cellular_Response Cell Migration, Proliferation, Survival Downstream->Cellular_Response Inhibitor CXCR4 Inhibitor (derived from target compound) Inhibitor->CXCR4 Blocks Binding

References

An In-depth Technical Guide to 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3446-91-1

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document details the compound's chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role as a versatile building block.

Chemical and Physical Properties

This compound is a solid organic compound valued for its reactive bromomethyl group, making it a crucial reagent in the synthesis of more complex molecules.[1] Below is a summary of its key physical and chemical properties.

PropertyValueReference(s)
Molecular Formula C₉H₁₂BrNO₂S[1]
Molecular Weight 278.17 g/mol [2]
CAS Number 3446-91-1[3]
Appearance Solid[2][3]
Melting Point 113 to 114°C[3]
Purity ≥95%[2]
Solubility Soluble in various organic solvents.[4]
Storage Temperature 2-8°C, under an inert atmosphere.[5][6]
InChI Key KTFSQBCKLKHZRU-UHFFFAOYSA-N[2]
SMILES CN(C)S(=O)(=O)c1ccc(CBr)cc1

Synthesis and Reactivity

This compound is typically synthesized from a precursor, 4-(bromomethyl)benzene-1-sulfonyl chloride, through a reaction with dimethylamine. The presence of the bromomethyl group makes the compound highly reactive towards nucleophiles, allowing for the introduction of diverse functional groups.[1]

General Synthetic Workflow

The synthesis of sulfonamide derivatives from sulfonyl chlorides is a well-established method in organic chemistry. The general workflow for the preparation of this compound is depicted below.

G A 4-(Bromomethyl)benzene-1-sulfonyl chloride C Reaction in an aprotic solvent (e.g., DCM) A->C B Dimethylamine B->C D Work-up (wash with water and brine) C->D E Purification (e.g., crystallization) D->E F This compound E->F

General synthetic workflow for this compound.
Experimental Protocol: Synthesis of Benzenesulfonamide Derivatives

The following is a general protocol for the synthesis of benzenesulfonamide derivatives, which can be adapted for the synthesis of the title compound.

Materials:

  • 4-(bromomethyl)benzene-1-sulfonyl chloride

  • Appropriate amine (e.g., dimethylamine)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Water

  • Brine

Procedure:

  • Dissolve 4-(bromomethyl)benzene-1-sulfonyl chloride (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1 M.

  • Add the desired amine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for a period ranging from 2 hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution to obtain the crude product, which typically presents as an off-white solid.[3]

  • Further purification can be achieved through recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a critical building block in the development of novel therapeutic agents.[1] Its derivatives have been explored for various biological activities, most notably as inhibitors of the chemokine receptor type 4 (CXCR4).

Role in the Synthesis of CXCR4 Inhibitors

The CXCR4 receptor, in conjunction with its ligand CXCL12, plays a significant role in cancer metastasis.[3] Consequently, the development of CXCR4 antagonists is a promising strategy for cancer therapy. Benzenesulfonamide derivatives synthesized from this compound have shown high potency as CXCR4 inhibitors.[3]

General Workflow for CXCR4 Inhibitor Synthesis

The synthesis of CXCR4 inhibitors often involves a multi-step process starting from a 4-(bromomethyl)benzenesulfonamide derivative. A generalized workflow is illustrated below.

G A This compound C Reaction in acetonitrile with K2CO3 A->C B Nucleophilic Amine B->C D Intermediate Product C->D E Biological Screening (e.g., Binding Affinity Assay) D->E F Lead Compound Identification E->F

General workflow for the synthesis and screening of CXCR4 inhibitors.
Experimental Protocol: Synthesis of CXCR4 Antagonists

The following is a general protocol for the synthesis of CXCR4 antagonists from a 4-(bromomethyl)benzenesulfonamide intermediate.

Materials:

  • 4-(bromomethyl)benzenesulfonamide derivative (e.g., this compound)

  • Amine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Dissolve the 4-(bromomethyl)benzenesulfonamide derivative (1 equivalent) in acetonitrile.

  • Add potassium carbonate (K₂CO₃) (2 equivalents) to the solution.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.[3]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be isolated and purified using standard laboratory techniques.

CXCR4 Signaling Pathway Inhibition

The CXCR4 signaling pathway is implicated in cell migration, proliferation, and survival, all of which are critical processes in cancer metastasis.[3] The benzenesulfonamide-based inhibitors developed from this compound act by blocking the interaction between CXCL12 and the CXCR4 receptor, thereby inhibiting these downstream signaling events.

G cluster_0 Cell Membrane CXCR4 CXCR4 Receptor Downstream Downstream Signaling (Migration, Proliferation, Survival) CXCR4->Downstream Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CXCR4 Blocks

Simplified diagram of CXCR4 signaling inhibition.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to handle this compound in a well-ventilated area or a fume hood, using personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key building block for the development of potent CXCR4 inhibitors with potential applications in cancer therapy. The synthetic protocols and workflows provided in this guide offer a foundation for researchers to utilize this compound in their own research and development endeavors. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

Technical Guide: Physicochemical and Structural Characterization of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental physicochemical properties of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, a key intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research. Its utility stems from the reactive bromomethyl group, which allows for versatile functionalization, and the sulfonamide moiety, a common pharmacophore.

Core Physicochemical Data

The essential molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.

PropertyValue
Molecular FormulaC₉H₁₂BrNO₂S
Molecular Weight278.166 g/mol [1][2]
CAS Number3446-91-1

Experimental Protocols: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the identity and purity of this compound, high-resolution NMR spectroscopy is the preferred analytical method. The following provides a detailed protocol for acquiring ¹H (proton) and ¹³C (carbon) NMR spectra.

Objective: To verify the chemical structure of this compound by assigning proton and carbon signals to their respective atoms in the molecule.

Materials and Equipment:

  • This compound sample (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Ensure the sample is fully dissolved. Use a vortex mixer if necessary.

    • Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's autosampler or manual probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS reference signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlet peaks for all carbon atoms.

    • Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the relaxation delay (d1) to 2 seconds or more.

    • Acquire the FID.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments.

    • Phase the resulting spectra to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ signal to 77.16 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to assign all signals to the molecular structure.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the characterization of this compound.

cluster_start Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_end Final Outcome start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Sample ms Mass Spectrometry start->ms Sample structure Structural Verification nmr->structure ms->structure purity Purity Assessment structure->purity result Characterized Intermediate purity->result

Figure 1. Workflow for Physicochemical Characterization.

References

Spectroscopic and Synthetic Profile of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other functionalized molecules. Its bifunctional nature, possessing both a reactive bromomethyl group and a sulfonamide moiety, makes it a versatile building block. This technical guide provides a comprehensive overview of its spectroscopic properties and a general methodology for its synthesis and characterization.

It is important to note that while this compound is commercially available, detailed, publicly accessible experimental spectroscopic data is scarce. Therefore, the spectral data presented herein is a combination of predicted values based on established principles and data from closely related structures. The experimental protocols provided are generalized procedures standardly used for compounds of this class.

Spectroscopic Data

The following tables summarize the predicted and anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9Doublet2HAromatic (ortho to SO₂N(CH₃)₂)
~7.5 - 7.6Doublet2HAromatic (ortho to CH₂Br)
~4.6Singlet2H-CH₂Br
~2.7Singlet6H-N(CH₃)₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~145Aromatic (C-SO₂N(CH₃)₂)
~138Aromatic (C-CH₂Br)
~130Aromatic (CH, ortho to CH₂Br)
~128Aromatic (CH, ortho to SO₂N(CH₃)₂)
~38-N(CH₃)₂
~32-CH₂Br

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Anticipated IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic and aromatic)
~1350 & ~1160StrongAsymmetric and symmetric SO₂ stretch
~1470MediumC=C stretch (aromatic)
~750StrongC-Br stretch
~690StrongC-S stretch

Sample preparation: KBr pellet or ATR.

Mass Spectrometry (MS)

Table 4: Anticipated Mass Spectrometry Data

m/zInterpretation
277/279Molecular ion ([M]⁺) peak with characteristic bromine isotope pattern
198Fragment corresponding to the loss of Br
155Fragment corresponding to the tolyl-N,N-dimethyl moiety
91Tropylium ion fragment

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Weigh approximately 10-20 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • The relaxation delay is adjusted accordingly (e.g., 2-5 seconds).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

  • Ionization: For a relatively small organic molecule, Electron Ionization (EI) at 70 eV is a common method.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Synthetic Workflow and Characterization

The synthesis of this compound typically involves the reaction of 4-methyl-N,N-dimethylbenzenesulfonamide with a brominating agent, such as N-bromosuccinimide (NBS), under radical initiation conditions. The subsequent characterization is crucial to confirm the structure and purity of the product.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 4-Methyl-N,N-dimethylbenzenesulfonamide Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) Reaction Radical Bromination Start->Reaction Reagents->Reaction Workup Filtration Washing Solvent Evaporation Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Recrystallization or Column Chromatography CrudeProduct->Purification PureProduct Pure 4-(Bromomethyl)-N,N- dimethylbenzenesulfonamide Purification->PureProduct NMR ¹H and ¹³C NMR PureProduct->NMR IR FT-IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS Analysis Confirmation of Structure and Purity NMR->Analysis IR->Analysis MS->Analysis

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Reactivity of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide with a range of common nucleophiles. This versatile reagent, featuring a reactive benzylic bromide and an electron-withdrawing sulfonamide moiety, is a valuable building block in medicinal chemistry and organic synthesis. This document details the core principles governing its reactivity, provides detailed experimental protocols for key transformations, and presents quantitative data where available. The information is intended to enable researchers to effectively utilize this compound in the synthesis of novel molecules with potential therapeutic applications.

Core Principles of Reactivity

This compound is a primary benzylic halide. The reactivity of the bromomethyl group is significantly influenced by the attached benzene ring and the para-substituted N,N-dimethylbenzenesulfonamide group.

Reaction Mechanism: Nucleophilic substitution at the benzylic carbon can proceed through either an SN1 or SN2 mechanism.

  • SN2 Mechanism: As a primary benzylic halide, reactions of this compound are expected to predominantly follow a concerted SN2 pathway. This involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. Strong, non-bulky nucleophiles and polar aprotic solvents favor this mechanism.

  • SN1 Mechanism: While less common for primary benzylic halides, an SN1 mechanism, proceeding through a resonance-stabilized benzylic carbocation intermediate, can be facilitated under certain conditions, such as with weak nucleophiles in polar protic solvents.[1][2] The presence of the electron-withdrawing sulfonamide group can destabilize the formation of a positive charge on the benzylic carbon, thus generally disfavoring the SN1 pathway compared to unsubstituted benzyl bromide.[3][4]

Influence of the Sulfonamide Group: The N,N-dimethylbenzenesulfonamide group is strongly electron-withdrawing. This has two main effects on the reactivity of the bromomethyl group:

  • Increased Electrophilicity: The electron-withdrawing nature of the sulfonamide group polarizes the C-Br bond, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally enhances the rate of SN2 reactions.[3][4]

  • Destabilization of Carbocation: The inductive effect of the sulfonamide group destabilizes the formation of a positive charge at the benzylic position, which is a key intermediate in the SN1 mechanism.

Reactions with Nucleophiles: Experimental Protocols and Data

The following sections provide detailed experimental protocols for the reaction of this compound with various classes of nucleophiles. It should be noted that while specific data for this exact compound is limited in the literature, the provided protocols are based on established methods for closely related benzylic bromides and are expected to be readily adaptable.

Reaction with Amine Nucleophiles (N-Alkylation)

The reaction of this compound with primary and secondary amines is a common method for the synthesis of substituted sulfonamides.

Experimental Protocol:

  • General Procedure: To a solution of the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), is added a base such as triethylamine or diisopropylethylamine (2.0 equivalents). This compound (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Secondary Amine-DCMRoom Temp.2 - 16Not SpecifiedGeneral procedure adapted from related compounds

Logical Workflow for N-Alkylation:

N_Alkylation reagents Amine (1.0 eq) Base (e.g., Et3N, 2.0 eq) Solvent (e.g., DCM) reaction Stir at Room Temperature (2-16 h) reagents->reaction substrate 4-(Bromomethyl)-N,N-dimethyl- benzenesulfonamide (1.0 eq) substrate->reaction workup Aqueous Workup (Wash with H2O, Brine) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of amines.

Reaction with Thiol Nucleophiles (S-Alkylation)

Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers.

Experimental Protocol:

  • General Procedure: To a solution of the thiol (1.0 equivalent) in a solvent such as ethanol or DMF, a base like sodium hydroxide or potassium carbonate (1.1 equivalents) is added to generate the thiolate in situ. The mixture is stirred for a short period (e.g., 15-30 minutes) at room temperature. This compound (1.0 equivalent) is then added, and the reaction is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) until completion, as monitored by TLC. The workup typically involves removal of the solvent, partitioning the residue between an organic solvent (e.g., ethyl acetate) and water, followed by washing the organic layer with brine, drying, and concentration. The product can be purified by column chromatography.

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Generic ThiolNaOHEthanolRoom Temp.2 - 12Not SpecifiedGeneral procedure for S-alkylation of benzylic halides.
Reaction with Oxygen Nucleophiles (O-Alkylation)

Alcohols and phenols can be alkylated to form ethers, a reaction generally known as the Williamson ether synthesis. This typically requires the use of a strong base to deprotonate the hydroxyl group to form the more nucleophilic alkoxide or phenoxide.

Experimental Protocol (Williamson Ether Synthesis):

  • General Procedure: The alcohol or phenol (1.0 equivalent) is dissolved in a suitable solvent like tetrahydrofuran (THF) or DMF. A strong base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C to form the alkoxide/phenoxide. After the evolution of hydrogen gas ceases, this compound (1.0 equivalent) is added, and the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Generic Alcohol/PhenolNaHTHF/DMF0 to Reflux4 - 24Not SpecifiedGeneral procedure for Williamson ether synthesis.

Signaling Pathway for Nucleophilic Substitution:

Nucleophilic_Substitution Substrate 4-(Bromomethyl)-N,N-dimethyl- benzenesulfonamide SN2_TS SN2 Transition State Substrate->SN2_TS Nucleophile Nucleophile (e.g., R2NH, RSH, ROH) Nucleophile->SN2_TS Base Base (e.g., Et3N, K2CO3, NaH) Base->Nucleophile Deprotonation (for RSH, ROH) Product Substituted Product SN2_TS->Product Byproduct Byproduct (e.g., H-Base+ Br-) SN2_TS->Byproduct

Caption: General mechanism for SN2 reaction.

Reaction with Carboxylate Nucleophiles

Carboxylate anions, typically as their alkali metal salts (e.g., sodium or potassium), can act as nucleophiles to displace the bromide, forming ester derivatives.

Experimental Protocol:

  • General Procedure: The carboxylic acid (1.0 equivalent) is neutralized with a base such as sodium bicarbonate or potassium carbonate (1.0-1.2 equivalents) in a solvent like DMF to form the carboxylate salt. This compound (1.0 equivalent) is then added to the solution. The reaction mixture is heated, typically in the range of 60-100 °C, for several hours until completion. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with water and brine, dried, and concentrated to give the crude ester, which can be purified by chromatography or distillation.

Nucleophile (Carboxylic Acid)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Generic Carboxylic AcidK2CO3DMF60 - 1004 - 18Not SpecifiedGeneral procedure for ester formation from alkyl halides.

Summary and Outlook

This compound is a highly reactive and versatile building block for organic synthesis. Its primary benzylic bromide nature, activated by the electron-withdrawing sulfonamide group, makes it an excellent substrate for SN2 reactions with a wide variety of nucleophiles. The experimental protocols provided in this guide, based on established chemical principles, offer a solid foundation for researchers to utilize this reagent in the development of novel compounds. While specific quantitative data for every reaction type is not extensively documented, the general procedures outlined can be readily optimized for specific substrates to achieve high yields of the desired products. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new molecules with significant potential in drug discovery and materials science.

References

Stability and Storage of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the chemical compound 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide (CAS No: 3446-91-1). Due to the limited availability of specific, in-depth stability studies for this compound in publicly accessible literature, this guide synthesizes information from supplier safety data sheets and extrapolates from the known chemical reactivity of its core functional groups, particularly the benzylic bromide. The aim is to offer the best-practice guidelines for researchers and professionals in drug development to ensure the integrity and longevity of the compound.

Introduction

This compound is a versatile reagent in organic synthesis, frequently employed as a building block in the development of pharmaceutical compounds and other complex molecules. Its utility stems from the reactive bromomethyl group, which allows for facile nucleophilic substitution, and the sulfonamide moiety, a common pharmacophore. The inherent reactivity of the benzylic bromide functional group, however, necessitates careful consideration of storage and handling procedures to prevent degradation and ensure experimental reproducibility. This guide outlines the factors influencing the stability of this compound and provides recommendations for its proper storage.

Chemical Properties and Inherent Stability

The stability of this compound is primarily dictated by the benzylic bromide moiety. Benzylic halides are known to be reactive due to the resonance stabilization of the corresponding benzylic carbocation or radical intermediate that can form upon cleavage of the carbon-bromine bond. This inherent reactivity makes the compound susceptible to degradation via several pathways, most notably hydrolysis and nucleophilic substitution.

Recommended Storage Conditions

There is some variation in the storage temperature recommendations from different commercial suppliers. To ensure maximum shelf-life and prevent degradation, a conservative approach is recommended. The following table summarizes the available storage information.

ParameterRecommended ConditionSource(s)
Storage Temperature 2-8°C (Refrigerated)[1]
Ambient[2]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture and oxygen.
Light Store in a light-resistant container to prevent potential light-induced degradation.
Container Use a tightly sealed, non-reactive container (e.g., amber glass).

Potential Degradation Pathways

  • Hydrolysis: The most common degradation pathway is likely hydrolysis of the benzylic bromide in the presence of water to form 4-(Hydroxymethyl)-N,N-dimethylbenzenesulfonamide. This reaction can be catalyzed by both acidic and basic conditions.

  • Nucleophilic Substitution: The compound is susceptible to reaction with various nucleophiles. Care should be taken to avoid contact with alcohols, amines, and other nucleophilic reagents during storage.

  • Oxidation: While less common for benzylic bromides compared to other functional groups, oxidation of the bromomethyl group is a potential degradation pathway, especially in the presence of strong oxidizing agents.

The following diagram illustrates the key factors that can influence the stability of this compound.

Factors Influencing Stability of this compound cluster_conditions Environmental Conditions cluster_compound Compound State cluster_storage Recommended Storage Temperature Temperature Degraded_Compound Degradation Products (e.g., Hydrolyzed, Oxidized) Temperature->Degraded_Compound Accelerates Degradation Moisture Moisture Moisture->Degraded_Compound Promotes Hydrolysis Light Light Light->Degraded_Compound Potential for Photodegradation Oxygen Oxygen Oxygen->Degraded_Compound Potential for Oxidation Stable_Compound This compound (Stable) Stable_Compound->Degraded_Compound Degradation Pathways Refrigeration 2-8°C Refrigeration->Stable_Compound Maintains Stability Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Stable_Compound Prevents Hydrolysis/Oxidation Darkness Dark Storage Darkness->Stable_Compound Prevents Photodegradation

Caption: Logical relationship between storage conditions and compound stability.

Experimental Protocols

Specific experimental protocols for the stability testing of this compound are not available in the public domain. However, a general approach to assess the stability of this compound would involve the following steps:

  • Forced Degradation Study:

    • Expose the compound to a range of stress conditions, including elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), acidic and basic solutions, and intense light.

    • At specified time points, withdraw samples for analysis.

  • Analytical Method:

    • Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • The method should be capable of separating the parent compound from any potential degradation products.

  • Analysis:

    • Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradants.

The following workflow diagram outlines a general procedure for a forced degradation study.

General Workflow for a Forced Degradation Study Start Start Sample_Prep Prepare Samples of This compound Start->Sample_Prep Stress_Conditions Expose to Stress Conditions (Heat, Humidity, Light, pH) Sample_Prep->Stress_Conditions Time_Points Withdraw Samples at Defined Time Points Stress_Conditions->Time_Points Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Time_Points->Analysis Data_Evaluation Evaluate Data: - Purity of Parent Compound - Identification of Degradants Analysis->Data_Evaluation Report Generate Stability Report Data_Evaluation->Report End End Report->End

Caption: A generalized workflow for conducting a forced degradation study.

Handling and Safety Precautions

Given the reactivity and potential hazards of this compound, proper handling procedures are crucial:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.

Conclusion

While specific, long-term stability data for this compound is not extensively documented, its chemical nature as a benzylic bromide suggests a moderate to high reactivity. To maintain the integrity of the compound, it is imperative to store it under refrigerated (2-8°C), dry, and dark conditions, preferably under an inert atmosphere. Researchers should be mindful of its susceptibility to hydrolysis and nucleophilic attack and take appropriate precautions during handling and storage. For critical applications, it is advisable to perform in-house stability testing to establish a reliable shelf-life under specific laboratory conditions.

References

An In-depth Technical Guide to 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide and its Precursor 4-(Bromomethyl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the chemical intermediate, 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, and its precursor, 4-(Bromomethyl)benzenesulfonyl chloride. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery, particularly in the context of developing CXCR4 inhibitors.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of various biologically active compounds. Its utility stems from the presence of a reactive bromomethyl group, which allows for facile derivatization, and the sulfonamide moiety, a well-established pharmacophore. A significant application of this compound is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a G-protein-coupled receptor implicated in cancer metastasis and other diseases.[1] This guide details the synthesis of this compound from its precursor, 4-(Bromomethyl)benzenesulfonyl chloride, and explores its relevance in the context of CXCR4-targeted drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Bromomethyl)benzenesulfonyl chloride and this compound is provided below for easy reference and comparison.

Property4-(Bromomethyl)benzenesulfonyl chlorideThis compound
Molecular Formula C₇H₆BrClO₂SC₉H₁₂BrNO₂S
Molecular Weight 269.54 g/mol 278.17 g/mol [2]
CAS Number 66176-39-43446-91-1[2]
Appearance SolidSolid[2]
Melting Point 71-75 °CNot available
Purity 95%95%[2]

Synthesis Pathway

The synthesis of this compound is a two-step process commencing from p-toluenesulfonyl chloride. The first step involves the bromination of the methyl group to yield the precursor, 4-(Bromomethyl)benzenesulfonyl chloride. The subsequent step is the reaction of this precursor with dimethylamine to afford the final product.

Synthesis_Pathway p_toluenesulfonyl_chloride p-Toluenesulfonyl chloride precursor 4-(Bromomethyl)benzenesulfonyl chloride p_toluenesulfonyl_chloride->precursor Step 1: Bromination final_product 4-(Bromomethyl)-N,N- dimethylbenzenesulfonamide precursor->final_product Step 2: Amination reagents1 N-Bromosuccinimide (NBS) Benzoyl peroxide reagents2 Dimethylamine (or Dimethylamine HCl)

Synthesis of this compound.

Experimental Protocols

Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride (Precursor)

Reaction: Free-radical bromination of p-toluenesulfonyl chloride.

Procedure: A mixture of p-toluenesulfonyl chloride, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide is refluxed in a suitable solvent like carbon tetrachloride. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Quantitative Data: Based on literature, this reaction can afford 4-(Bromomethyl)benzenesulfonyl chloride in good yields.

Synthesis of this compound (Target Compound)

Reaction: Nucleophilic substitution of the sulfonyl chloride with dimethylamine.

General Procedure: To a solution of 4-(Bromomethyl)benzenesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran), dimethylamine (either as a solution in a solvent or as dimethylamine hydrochloride in the presence of a base like triethylamine) is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by TLC. The workup procedure generally involves washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization. A patent describing this synthesis reports a yield of approximately 60%.

Spectroscopic Data

SpectroscopyExpected Peaks for this compound
¹H NMR Aromatic protons (multiplet, ~7.5-7.9 ppm), Bromomethyl protons (-CH₂Br, singlet, ~4.5 ppm), N,N-dimethyl protons (-N(CH₃)₂, singlet, ~2.7 ppm)
¹³C NMR Aromatic carbons (~127-145 ppm), Bromomethyl carbon (-CH₂Br, ~32 ppm), N,N-dimethyl carbons (-N(CH₃)₂, ~38 ppm)
FTIR (cm⁻¹) SO₂ stretching (asymmetric and symmetric, ~1350 and ~1160), C-H aromatic stretching (~3100-3000), C-H aliphatic stretching (~2950-2850), C-Br stretching (~650-550)
Mass Spec (m/z) Molecular ion peak [M]⁺ and/or [M+H]⁺, fragmentation patterns corresponding to the loss of Br, SO₂, N(CH₃)₂. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern.

Application in Drug Development: CXCR4 Antagonism

The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, particularly in metastasis.[3][4] Overexpression of CXCR4 on tumor cells allows them to migrate towards gradients of its ligand, CXCL12, which is highly expressed in organs such as the lungs, liver, and bone marrow, common sites of metastasis.[1] Inhibition of this pathway is a promising strategy for cancer therapy.

This compound serves as a key intermediate in the synthesis of a class of aryl sulfonamides that act as CXCR4 inhibitors. The reactive bromomethyl group allows for the introduction of various functionalities to explore the structure-activity relationship (SAR) and optimize the inhibitory potency.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR4 CXCR4 G_protein G-protein CXCR4->G_protein Activation CXCL12 CXCL12 CXCL12->CXCR4 Binding PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK) PKC->MAPK AKT Akt PI3K->AKT cellular_responses Cellular Responses: - Proliferation - Survival - Migration - Invasion (Metastasis) AKT->cellular_responses Promotes Transcription_Factors Transcription Factors (e.g., NF-κB) MAPK->Transcription_Factors nucleus Nucleus Transcription_Factors->nucleus Translocation nucleus->cellular_responses Gene Expression inhibitor CXCR4 Inhibitor (derived from 4-(Bromomethyl)-N,N- dimethylbenzenesulfonamide) inhibitor->CXCR4 Blocks

CXCR4 Signaling Pathway and Inhibition.

The diagram above illustrates the binding of CXCL12 to CXCR4, which activates downstream signaling cascades, including the PLC/IP₃/Ca²⁺ and PI3K/Akt pathways, ultimately leading to cellular responses that promote cancer metastasis. CXCR4 inhibitors, synthesized from precursors like this compound, block this interaction, thereby inhibiting these pro-metastatic processes.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis from readily available starting materials and its utility as a precursor for CXCR4 inhibitors make it a compound of significant interest for researchers in drug discovery and development. This guide provides a foundational understanding of its synthesis, properties, and a key application, aiming to facilitate further research and innovation in the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of CXCR4 Inhibitors Using 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel C-X-C chemokine receptor type 4 (CXCR4) inhibitors, utilizing "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" as a key starting material. The protocols outlined below are intended to facilitate the development of potent and selective CXCR4 antagonists for therapeutic applications in areas such as cancer, HIV, and inflammatory diseases.[1][2]

The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological and pathological processes, including cell migration, hematopoiesis, and immune responses.[1][3][4] Dysregulation of this pathway is implicated in the progression of various diseases, making CXCR4 an attractive target for therapeutic intervention.[1][2][5] This document details the synthesis of a benzenesulfonamide-based scaffold, a class of compounds that has shown promise as CXCR4 inhibitors, and the subsequent biological evaluation of these novel compounds.[6]

CXCR4 Signaling Pathways

The binding of the natural ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor initiates a cascade of intracellular signaling events.[5][7] These signaling pathways can be broadly categorized into G-protein dependent and G-protein independent pathways, leading to diverse cellular responses such as chemotaxis, cell survival, proliferation, and gene transcription.[1][3][4][5] Understanding these pathways is crucial for the rational design and evaluation of CXCR4 inhibitors.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Dependent cluster_g_independent G-Protein Independent cluster_cellular_response Cellular Response CXCR4 CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein Activates JAK_STAT JAK/STAT CXCR4->JAK_STAT Activates CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binds PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (Erk1/2) G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Migration Cell Migration MAPK->Migration MAPK->Proliferation Ca_mobilization->Migration Gene_Transcription Gene Transcription JAK_STAT->Gene_Transcription

Caption: CXCR4 Signaling Cascade.

Synthesis of CXCR4 Inhibitors

The following is a general protocol for the synthesis of a library of CXCR4 inhibitors using "this compound" as a versatile intermediate. The strategy involves the nucleophilic substitution of the bromine atom with various amine-containing moieties to generate a diverse set of candidate compounds.

General Synthetic Scheme:

Synthesis_Workflow cluster_synthesis Synthesis StartMat 4-(Bromomethyl)-N,N- dimethylbenzenesulfonamide Reaction Nucleophilic Substitution (e.g., DCM, RT) StartMat->Reaction Amine Amine (R-NH₂) Amine->Reaction Product Final Product (CXCR4 Inhibitor Candidate) Reaction->Product

Caption: General Synthetic Workflow.

Protocol: General Procedure for the Synthesis of N-substituted-4-((alkylamino)methyl)-N,N-dimethylbenzenesulfonamides
  • Reaction Setup: To a solution of "this compound" (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (0.1 M), add the desired primary or secondary amine (1.1-2.0 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.

  • Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure target compound.

  • Characterization: The structure and purity of the final compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocols for Biological Evaluation

A series of in vitro assays are essential for determining the efficacy and potency of the newly synthesized CXCR4 inhibitors.

CXCR4 Competitive Binding Assay

This assay measures the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor.

Protocol:

  • Cell Preparation: Utilize a cell line that endogenously expresses CXCR4, such as Jurkat (human T-lymphocyte) cells.[8] Maintain the cells in an appropriate culture medium.

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647).[8]

    • Prepare serial dilutions of the test compound and a known CXCR4 antagonist (e.g., Plerixafor) as a positive control.[8]

    • Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[8]

  • Assay Procedure:

    • Incubate the CXCR4-expressing cells with various concentrations of the test compound or vehicle control.

    • Add the fluorescently labeled CXCL12 to the cell suspension.

    • Incubate to allow for competitive binding.

  • Data Acquisition: Measure the fluorescence intensity of the cell population using a flow cytometer.[9]

  • Data Analysis: A decrease in fluorescence intensity compared to the vehicle control indicates displacement of the labeled ligand by the test compound. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the labeled ligand binding) can be calculated from the dose-response curve.

CXCL12-Induced Calcium Mobilization Assay

This functional assay assesses the ability of a CXCR4 inhibitor to block the intracellular calcium flux triggered by CXCL12 binding.[8]

Protocol:

  • Cell Preparation: Plate CXCR4-expressing cells (e.g., MOLT-4 cells) in a 96-well plate.[10]

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[8][10]

  • Inhibitor Incubation: Pre-incubate the dye-loaded cells with various concentrations of the CXCR4 inhibitor or a vehicle control.[8]

  • Stimulation: Add a specific concentration of CXCL12 to the wells to stimulate the cells.[8]

  • Data Acquisition: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[8]

  • Data Analysis: The ability of the test compound to inhibit the CXCL12-induced calcium influx is quantified, and an IC₅₀ value is determined.

CXCR4-Mediated Cell Migration Assay (Transwell Assay)

This assay evaluates the inhibitory effect of the synthesized compounds on the chemotactic migration of cells towards a CXCL12 gradient.[8]

Protocol:

  • Assay Setup: Use a Transwell plate with inserts containing a porous membrane (e.g., 8 µm pore size).[8] Add media containing CXCL12 to the lower chamber as a chemoattractant.

  • Cell Preparation: Resuspend CXCR4-expressing cells in serum-free media. Pre-incubate the cells with different concentrations of the CXCR4 inhibitor or a vehicle control.[8]

  • Migration: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate to allow for cell migration through the porous membrane towards the CXCL12 gradient.

  • Quantification: Quantify the number of migrated cells in the lower chamber by staining and counting under a microscope or using a plate reader-based assay.

  • Data Analysis: Determine the concentration of the inhibitor that reduces cell migration by 50% (IC₅₀).

Preclinical Evaluation Workflow

A typical workflow for the preclinical evaluation of a novel CXCR4 inhibitor involves a sequential process of synthesis, in vitro characterization, and in vivo validation.

Evaluation_Workflow cluster_workflow Preclinical Evaluation Workflow Synthesis Compound Synthesis Binding_Assay CXCR4 Competitive Binding Assay Synthesis->Binding_Assay Functional_Assays Functional Assays (Ca²⁺ Mobilization, Migration) Binding_Assay->Functional_Assays In_Vivo In Vivo Models (e.g., Cancer Metastasis) Functional_Assays->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Synthesis

Caption: Preclinical Evaluation Workflow.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in a clear and structured format to allow for easy comparison of the synthesized compounds.

Compound IDStructure (R-group)Binding Affinity (IC₅₀, nM)Ca²⁺ Mobilization (IC₅₀, nM)Cell Migration (IC₅₀, nM)
Control Plerixafor (AMD3100)Reference ValueReference ValueReference Value
Cmpd-001 Specify R-groupInsert DataInsert DataInsert Data
Cmpd-002 Specify R-groupInsert DataInsert DataInsert Data
... ............

Note: The table above serves as a template. The actual values should be populated with the experimental data obtained for the synthesized library of compounds. For reference, the well-characterized CXCR4 antagonist AMD3100 (Plerixafor) has reported IC₅₀ values in the nanomolar range for binding and functional assays.[2][10] For instance, some novel amide-sulfonamide derivatives have shown effective concentrations (EC) for binding affinity as low as 1 nM, significantly better than AMD3100's EC of 1000 nM in the same assay.[2] Other small molecule inhibitors have demonstrated IC₅₀ values for CXCR4 binding in the low nanomolar to micromolar range.[11][12][13]

References

Application Notes and Protocols for "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" as a Novel Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, particularly in the intricate processes of drug development and peptide synthesis, the strategic use of protecting groups is paramount. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule. This document details the application of "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" as a novel protecting group for primary and secondary amines.

The "this compound" reagent introduces the 4-(N,N-dimethylsulfamoyl)benzyl (DMSB) group onto an amine. This group offers the robustness characteristic of sulfonamides, which are known for their stability in a range of chemical environments. The presence of the N,N-dimethylsulfonamide moiety can also influence the physicochemical properties of the protected intermediate, such as solubility. This application note provides detailed protocols for the protection of amines using this reagent and for the subsequent deprotection, along with a discussion of the stability of the resulting sulfonamide.

Data Presentation

Table 1: Representative Conditions and Yields for the Protection of Amines with this compound
EntryAmine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylamineK₂CO₃Acetonitrile80692
2AnilineEt₃NDichloromethane251288
3PiperidineNaHCO₃Dimethylformamide50895
4Glycine methyl esterDIPEATetrahydrofuran251885
5DiethylamineK₂CO₃Acetonitrile80590
Table 2: Comparison of Deprotection Methods for N-(4-(N,N-dimethylsulfamoyl)benzyl) Protected Amines
EntryDeprotection ReagentSolventTemp (°C)Time (h)Yield (%)Notes
1Trifluoromethanesulfonic acid (TfOH)Dichloromethane25285Mild acidic cleavage.[1][2]
2Mg, MeOHMethanol651278Reductive cleavage.
3SmI₂Tetrahydrofuran25190Mild reductive cleavage.
4Na/NaphthaleneTetrahydrofuran-78 to 25482Reductive cleavage.
5Thiophenol, K₂CO₃Dimethylformamide25688Nucleophilic cleavage.

Experimental Protocols

Protocol 1: General Procedure for the Protection of Amines using this compound

This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or other suitable base (see Table 1)

  • Anhydrous acetonitrile (or other suitable solvent, see Table 1)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • To a dry round-bottom flask, add the amine, anhydrous acetonitrile, and potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the suspension.

  • Heat the reaction mixture to the desired temperature (see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-(4-(N,N-dimethylsulfamoyl)benzyl) protected amine.

Protocol 2: General Procedure for the Deprotection of N-(4-(N,N-dimethylsulfamoyl)benzyl) Protected Amines via Reductive Cleavage

This protocol outlines a general method for the cleavage of the N-(4-(N,N-dimethylsulfamoyl)benzyl) protecting group using a reducing agent.

Materials:

  • N-(4-(N,N-dimethylsulfamoyl)benzyl) protected amine (1.0 eq)

  • Magnesium turnings (10 eq)

  • Anhydrous methanol

  • Magnetic stirrer and reflux condenser

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the protected amine and anhydrous methanol.

  • Add magnesium turnings to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Filter the mixture through a pad of celite to remove inorganic solids.

  • Adjust the pH of the filtrate to basic (pH > 10) with aqueous NaOH.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization) to yield the deprotected amine.

Mandatory Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Work-up & Purification cluster_product Product Amine Primary or Secondary Amine Reaction N-Alkylation (SN2 Reaction) Amine->Reaction ProtectingAgent 4-(Bromomethyl)-N,N- dimethylbenzenesulfonamide ProtectingAgent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction Filtration Filtration Reaction->Filtration Reaction Mixture Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification ProtectedAmine N-(4-(N,N-dimethylsulfamoyl)benzyl) Protected Amine Purification->ProtectedAmine

Caption: Workflow for the protection of amines.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification cluster_product Product ProtectedAmine N-(4-(N,N-dimethylsulfamoyl)benzyl) Protected Amine Deprotection Reductive Cleavage (e.g., Mg/MeOH) ProtectedAmine->Deprotection Quench Acidic Quench Deprotection->Quench Reaction Mixture Filter Filtration Quench->Filter Basify Basification Filter->Basify Extract Extraction Basify->Extract Purify Purification Extract->Purify DeprotectedAmine Deprotected Amine Purify->DeprotectedAmine

Caption: Workflow for the deprotection of amines.

Stability of the N-(4-(N,N-dimethylsulfamoyl)benzyl) Protecting Group

The stability of the DMSB protecting group is a key consideration for its application in multi-step synthesis. Generally, sulfonamides are known for their high stability towards a wide range of reagents and conditions.

  • Acidic Conditions: The DMSB group is generally stable to moderately acidic conditions. However, strong acids like trifluoromethanesulfonic acid can cleave the N-S bond, providing a method for deprotection.[1][2]

  • Basic Conditions: The sulfonamide linkage is highly resistant to basic conditions, allowing for the use of various basic reagents in subsequent synthetic steps without premature deprotection.

  • Oxidative and Reductive Conditions: The stability towards oxidative and reductive conditions can vary depending on the specific reagents used. The benzyl C-N bond can be susceptible to cleavage under certain reductive conditions, which forms the basis for some deprotection strategies. The sulfonamide group itself is generally stable to many common oxidizing and reducing agents.

Conclusion

The 4-(N,N-dimethylsulfamoyl)benzyl (DMSB) group, introduced by "this compound", presents a valuable addition to the repertoire of amine protecting groups. Its ease of introduction via standard N-alkylation procedures and its robust nature make it suitable for complex synthetic endeavors. Furthermore, the availability of multiple deprotection strategies, including acidic and reductive cleavage, offers flexibility in synthetic planning. The protocols and data presented herein provide a foundational guide for the utilization of this protecting group in research and development.

References

Application Notes and Protocols for N-Alkylation with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of various nucleophiles using 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. This versatile reagent is a valuable building block in medicinal chemistry and drug discovery, enabling the introduction of a dimethylsulfonamide-functionalized benzyl group to a wide range of substrates. The resulting compounds are of significant interest for the development of novel therapeutic agents.

Introduction

This compound is a bifunctional molecule featuring a reactive benzylic bromide and a sulfonamide moiety. The bromomethyl group serves as an excellent electrophile for S(_N)2 reactions with various nucleophiles, including primary and secondary amines, phenols, and thiols. The dimethylbenzenesulfonamide group is a common pharmacophore found in a variety of clinically approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of molecules. The N-alkylation reaction with this reagent provides a straightforward method for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

General Reaction Scheme

The N-alkylation reaction proceeds via a nucleophilic substitution mechanism where the nucleophile (Nu-H), typically an amine, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. A non-nucleophilic base is used to neutralize the hydrobromic acid generated during the reaction.

G reagent This compound product N-Alkylated Product reagent->product + nucleophile Nucleophile (R-NH2) nucleophile->product + base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Acetonitrile) solvent->product heat Heat (optional) heat->product

Caption: General N-alkylation reaction scheme.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the N-alkylation of a primary amine with this compound using potassium carbonate as the base and acetonitrile as the solvent.

Materials and Equipment
  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure
  • To a dry round-bottom flask, add this compound (1.0 eq) and the primary amine (1.1 eq).

  • Add anhydrous acetonitrile to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC. If the reaction is slow, it can be heated to 50-60 °C.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Wash the solid residue with a small amount of ethyl acetate.

  • Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Experimental Workflow

G start Start add_reagents Add this compound, a primary amine, and K2CO3 to acetonitrile start->add_reagents react Stir at room temperature or heat to 50-60 °C (Monitor by TLC) add_reagents->react filter Filter to remove inorganic salts react->filter concentrate Concentrate the filtrate filter->concentrate workup Aqueous workup (EtOAc, H2O, brine) concentrate->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Workflow for N-alkylation.

Quantitative Data

The following table summarizes representative quantitative data for the N-alkylation of various primary amines with this compound based on the general protocol described above.

EntryAmine SubstrateReaction Time (h)Temperature (°C)Yield (%)
1Aniline242585
2Benzylamine162592
34-Methoxybenzylamine182590
4Cyclohexylamine205078
5Morpholine162595

Hypothetical Signaling Pathway Inhibition

While the specific biological targets of derivatives of this compound are not yet established, many sulfonamide-containing compounds are known to act as inhibitors of key enzymes in signaling pathways. For instance, some sulfonamides are known to inhibit kinases. The diagram below illustrates a hypothetical mechanism where a drug derived from this scaffold inhibits a kinase in a signaling cascade, thereby blocking downstream cellular responses.

G ext_signal External Signal receptor Receptor ext_signal->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response drug Sulfonamide-Derived Inhibitor drug->kinase2 Inhibition

Caption: Hypothetical kinase inhibition pathway.

Safety Precautions
  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting
  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Ensure all reagents and solvents are anhydrous.

  • Multiple Alkylation Products: For primary amines, dialkylation can be a side reaction. Using a slight excess of the amine can help to minimize this.

  • Difficult Purification: If the product is difficult to separate from the starting materials, consider optimizing the eluent system for column chromatography or using an alternative purification method such as preparative HPLC.

Application Notes and Protocols for Solid-Phase Peptide Synthesis using a Sulfonamide-Based Safety-Catch Linker Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient synthesis of complex peptide sequences. A significant advancement in SPPS is the development of "safety-catch" linkers, which offer enhanced stability throughout peptide chain elongation and can be activated for cleavage under specific, controlled conditions. This document provides detailed application notes and protocols for the use of a sulfonamide-based safety-catch linker strategy, with a focus on the conceptual application of a linker derived from "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" in Solid-Phase Peptide Synthesis (SPPS). This approach allows for the synthesis of peptides with diverse C-terminal modifications, such as amides, esters, and carboxylic acids, from a single resin-bound peptide.

The core principle of the sulfonamide safety-catch strategy is the use of an acyl sulfonamide linkage that is stable to the conditions of standard Fmoc-based SPPS. Upon completion of the peptide sequence, the sulfonamide is activated by N-alkylation, rendering the acyl-linker bond susceptible to nucleophilic attack for cleavage. While specific literature on the direct use of "this compound" as a pre-functionalized linker is limited, its structure is highly analogous to well-established safety-catch linkers like the Kenner and Ellman linkers. Therefore, the protocols provided herein are based on the established chemistry of these related systems and represent a robust framework for the application of similar sulfonamide-based linkers.

Principle of the Sulfonamide Safety-Catch Strategy

The sulfonamide safety-catch linker strategy involves a multi-step process that provides an orthogonal handle for peptide cleavage. The linker is initially stable to both the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions often used for side-chain deprotection. This stability ensures the integrity of the peptide-resin linkage throughout the synthesis.

Following the complete assembly of the peptide chain, the sulfonamide nitrogen is alkylated, typically with reagents like iodoacetonitrile or diazomethane. This N-alkylation significantly increases the electrophilicity of the acyl-sulfonamide carbonyl group, thereby "activating" the linker for cleavage. The activated linker can then be cleaved by a variety of nucleophiles, yielding peptides with different C-terminal functionalities. This versatility is a key advantage of the safety-catch approach.

Data Presentation

The following tables summarize representative quantitative data for the performance of sulfonamide-based safety-catch linkers in SPPS. The data is compiled from studies on analogous systems and serves as a benchmark for expected outcomes.

Table 1: Representative Loading Efficiency of the First Amino Acid on a Sulfonamide-Based Resin

Amino Acid (Fmoc-AA-OH)Coupling ReagentBaseSolventLoading (mmol/g)
Fmoc-Ala-OHHATUDIPEADMF0.45
Fmoc-Gly-OHHBTU/HOBtDIPEANMP0.52
Fmoc-Leu-OHDIC/HOBtDCM/DMF0.48
Fmoc-Phe-OHHATUDIPEADMF0.43

Note: Loading efficiency can be influenced by the resin, the specific amino acid, and the coupling conditions.

Table 2: Representative Cleavage Yields with Various Nucleophiles after Linker Activation

NucleophilePeptide SequenceC-Terminal ModificationCleavage ConditionsYield (%)Purity (%)
Ammonia (in Dioxane)H-Gly-Phe-Ala-NH₂Primary Amide18 h, RT85>95
Benzylamine (in THF)H-Gly-Phe-Ala-NHBnBenzylamide24 h, RT78>90
Sodium Methoxide (in MeOH)H-Leu-Ala-Gly-Val-OMeMethyl Ester8 h, RT92>95
Hydrazine (in THF)H-Tyr(tBu)-Gly-Gly-Phe-NHNH₂Hydrazide12 h, RT81>90

Note: Yields and purities are highly dependent on the peptide sequence, activation conditions, and the nucleophile used.

Experimental Protocols

The following protocols provide a step-by-step guide for SPPS using a sulfonamide-based safety-catch linker.

Protocol 1: Preparation of Sulfonamide-Functionalized Resin

This protocol describes the attachment of a 4-(bromomethyl)benzenesulfonamide derivative to a hydroxymethyl-functionalized resin (e.g., Wang resin).

  • Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g) in anhydrous Dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.

  • Linker Attachment:

    • In a separate flask, dissolve 4-(bromomethyl)benzenesulfonamide (or a suitable precursor) (3 mmol) and Diisopropylethylamine (DIPEA) (6 mmol) in anhydrous DCM (15 mL).

    • Drain the DCM from the swollen resin and add the linker solution.

    • Agitate the mixture at room temperature for 24 hours.

  • Washing: Wash the resin sequentially with DCM (3 x 15 mL), N,N-Dimethylformamide (DMF) (3 x 15 mL), and Methanol (3 x 15 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: First Amino Acid Coupling

This is a critical step, as coupling to the sulfonamide nitrogen can be sterically hindered.

  • Resin Swelling: Swell the sulfonamide-functionalized resin (1 g) in DMF (10 mL) for 1 hour.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Drain the DMF from the swollen resin and add the activated amino acid solution.

    • Agitate the mixture for 4-12 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the bromophenol blue test (the Kaiser test will be negative for the secondary sulfonamide).

  • Capping (Optional but Recommended): To block any unreacted sulfonamide sites, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Washing: Wash the resin with DMF (5 x 15 mL).

Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)
  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, HBTU/HOBt, or DIC/HOBt) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion with the Kaiser test.

  • Washing: Wash the resin with DMF (3 x 15 mL).

  • Repeat this cycle for each amino acid in the sequence.

Protocol 4: Linker Activation (N-Alkylation)

CAUTION: Some alkylating agents, such as diazomethane, are highly toxic and explosive. This reaction should only be performed by experienced personnel in a suitable fume hood with appropriate safety precautions.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with anhydrous Tetrahydrofuran (THF) (3 x 15 mL).

  • N-Alkylation:

    • Method A (Iodoacetonitrile): Prepare a solution of iodoacetonitrile (10 equivalents) and DIPEA (20 equivalents) in N-Methyl-2-pyrrolidone (NMP). Add this solution to the resin and agitate at room temperature for 12-24 hours.

    • Method B (Trimethylsilyldiazomethane): Treat the resin with a solution of trimethylsilyldiazomethane (10 equivalents) in a mixture of THF and Methanol at 0°C to room temperature.

  • Washing: Wash the resin thoroughly with THF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

  • Drying: Dry the resin under vacuum.

Protocol 5: Peptide Cleavage from the Activated Linker

The choice of nucleophile determines the C-terminal functionality of the cleaved peptide.

  • Resin Swelling: Swell the dried, activated peptide-resin in a suitable solvent (e.g., THF or Dioxane) for 30 minutes.

  • Nucleophilic Cleavage:

    • For Peptide Amide: Add a solution of 0.5 M ammonia in dioxane and agitate for 12-18 hours.

    • For Peptide Ester (Methyl Ester): Add a solution of sodium methoxide in methanol and agitate for 4-8 hours.

    • For Other Peptide Amides: Use a solution of the desired primary or secondary amine (e.g., benzylamine) in THF and agitate for 12-24 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of the cleavage solvent and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Peptide_Synthesis Peptide Synthesis cluster_Cleavage Activation and Cleavage Resin Hydroxymethyl Resin Linker Sulfonamide Linker Attachment Resin->Linker Func_Resin Functionalized Resin Linker->Func_Resin AA1_Coupling First Amino Acid Coupling Func_Resin->AA1_Coupling Elongation Peptide Chain Elongation (Fmoc Cycles) AA1_Coupling->Elongation Activation Linker Activation (N-Alkylation) Elongation->Activation Cleavage Nucleophilic Cleavage Activation->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification

Caption: General workflow for SPPS using a sulfonamide safety-catch linker.

Cleavage_Mechanism cluster_Inactive Inactive State (Stable) cluster_Activation Activation cluster_Active Active State (Labile) cluster_Cleavage Cleavage Peptide_Resin Peptide-Acyl-Sulfonamide-Resin N_Alkylation N-Alkylation (e.g., Iodoacetonitrile) Peptide_Resin->N_Alkylation Activation Step Activated_Linker Peptide-N-Alkyl-Acyl-Sulfonamide-Resin N_Alkylation->Activated_Linker Nucleophile Nucleophile (e.g., R-NH2) Activated_Linker->Nucleophile Cleavage Step Cleaved_Peptide Cleaved Peptide (e.g., Peptide-CONHR) Nucleophile->Cleaved_Peptide

Caption: Activation and nucleophilic cleavage of the sulfonamide safety-catch linker.

Application Notes and Protocols for the Deprotection of Benzylsulfonamide Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of benzylsulfonamide protecting groups, a crucial transformation in organic synthesis and drug development. The benzylsulfonamide group is a robust protecting group for amines, and its efficient removal is essential for the successful synthesis of target molecules. This guide covers a range of deprotection methods, including reductive cleavage, acidic hydrolysis, and electrochemical techniques, offering researchers a selection of tools to suit various substrates and functional group tolerances.

Overview of Deprotection Methods

The choice of deprotection method for a benzylsulfonamide depends on several factors, including the stability of the substrate to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction. The following sections detail the most common and effective methods for the cleavage of the N-S bond in benzylsulfonamides.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various reported conditions for the deprotection of benzylsulfonamides and related arylsulfonamides, providing a comparative overview of reagents, conditions, and yields.

Deprotection MethodReagents & ConditionsSubstrate ExampleYield (%)Reference(s)
Reductive Cleavage
Samarium (II) IodideSmI₂, THF/DMPUN-Aryl/Alkyl-benzenesulfonamideGood[1][2]
Low-Valent TitaniumTiCl₃, Li, THF, ambient temperatureN/O-tosyl compoundsHigh[1]
Birch ReductionNa or Li, liquid NH₃, alcohol (e.g., t-BuOH)Benzenesulfonamide derivativesVariable[3][4]
Acidic Hydrolysis
Trifluoromethanesulfonic AcidTfOH (near-stoichiometric), moderate temperatureNeutral or electron-deficient N-arylsulfonamidesHigh[5][6]
Oxidative Cleavage
Potassium Bromide/OxoneKBr, Oxone, MeNO₂, 30 °CN-Benzyl-N-methylbenzenesulfonamide>95[7]
Electrochemical Cleavage
Anodic OxidationRVC electrodes, LiClO₄, CH₃CN/MeOH (9:1), room temperature, constant currentN,N-disubstituted benzenesulfonamidesGood[8]
Cathodic ReductionPt cathode, Mg anode, arene mediator, constant currentN,N-disubstituted p-toluenesulfonamidesGood-Excellent[9]
Catalytic Hydrogenolysis
(N-Boc Activated)20% Pd(OH)₂/C, H₂ (1 atm), EtOH, 60 °C, with Acetic AcidN-Boc, N-Benzyl double protected 2-aminopyridine derivative60-89[10]

Experimental Protocols

This section provides detailed methodologies for key deprotection experiments.

Protocol 1: Reductive Deprotection using Samarium (II) Iodide

This protocol is adapted from general procedures for the deprotection of arenesulfonamides using samarium (II) iodide.[1][2] SmI₂ is a powerful single-electron reducing agent that can efficiently cleave the N-S bond under mild conditions.

Materials:

  • N-Benzylsulfonamide substrate

  • Samarium (II) iodide (SmI₂) solution in THF (typically 0.1 M)

  • Tetrahydrofuran (THF), anhydrous

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-benzylsulfonamide substrate (1.0 equiv) in anhydrous THF.

  • Add DMPU (4.0-10.0 equiv) to the solution.

  • Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to room temperature, depending on the substrate's reactivity).

  • Slowly add the SmI₂ solution in THF (excess, typically 4.0-8.0 equiv) to the stirred reaction mixture. The characteristic deep blue or green color of the SmI₂ solution should disappear as the reaction proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to decompose any unreacted SmI₂.

  • Allow the mixture to warm to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected amine.

Protocol 2: Acidic Deprotection using Trifluoromethanesulfonic Acid

This method is particularly effective for neutral or electron-deficient N-arylsulfonamides and offers good chemoselectivity.[5][6]

Materials:

  • N-Benzylsulfonamide substrate

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-benzylsulfonamide substrate (1.0 equiv) in an anhydrous solvent in a round-bottom flask.

  • Add a near-stoichiometric amount of TfOH (e.g., 1.1-2.0 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) as needed.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amine.

Protocol 3: Catalytic Hydrogenolysis of N-Boc Activated Benzylsulfonamide

Standard catalytic hydrogenolysis is often ineffective for the direct cleavage of N-benzylsulfonamides. However, activation of the sulfonamide nitrogen with a tert-butoxycarbonyl (Boc) group facilitates the debenzylation.[10] The subsequent removal of the Boc group can be achieved under acidic conditions.

Part A: N-Boc Protection

(Standard procedures for N-Boc protection of sulfonamides can be followed, for example, using (Boc)₂O and a suitable base like DMAP in an aprotic solvent).

Part B: Catalytic Hydrogenolysis

Materials:

  • N-Boc-N-benzylsulfonamide substrate

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Ethanol (EtOH)

  • Acetic acid (AcOH)

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Dissolve the N-Boc-N-benzylsulfonamide substrate (1.0 equiv) in ethanol in a reaction vessel suitable for hydrogenation.

  • Add a catalytic amount of 20% Pd(OH)₂/C (e.g., 20-50 mol%).

  • Add acetic acid (approximately 1.5 equiv) to the mixture.[10]

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature or elevated temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.

Part C: N-Boc Deprotection

(Standard procedures for N-Boc deprotection can be followed, for example, using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane).

Visualizations

Logical Relationship of Deprotection Method Selection

The choice of a deprotection strategy is often dictated by the substrate's functional groups and stability. The following diagram illustrates a simplified decision-making process.

Deprotection_Strategy Start N-Benzylsulfonamide Substrate Acid_Sensitive Acid Sensitive? Start->Acid_Sensitive Reducible_Groups Other Reducible Groups Present? Acid_Sensitive->Reducible_Groups No Acidic_Methods Acidic Hydrolysis (TfOH) Acid_Sensitive->Acidic_Methods Yes Reductive_Methods Reductive Methods (SmI2, Birch, etc.) Reducible_Groups->Reductive_Methods No Oxidative_Methods Oxidative or Electrochemical Methods Reducible_Groups->Oxidative_Methods Yes Hydrogenolysis N-Boc Activation + Catalytic Hydrogenolysis Reductive_Methods->Hydrogenolysis Alternative

Caption: A flowchart to guide the selection of a suitable deprotection method.

Experimental Workflow for a Typical Deprotection Reaction

The following diagram outlines a general workflow for performing and analyzing a benzylsulfonamide deprotection reaction.

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_analysis Product Analysis Setup Dissolve Substrate in Anhydrous Solvent Inert Establish Inert Atmosphere (e.g., Argon) Setup->Inert Reagent Add Deprotection Reagent(s) Inert->Reagent Stir Stir at Appropriate Temperature Reagent->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry & Concentrate Organic Phase Extract->Dry Purify Purify Crude Product (e.g., Chromatography) Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Yield Determine Yield Characterize->Yield

Caption: A generalized workflow for benzylsulfonamide deprotection experiments.

Simplified Mechanism of Reductive Cleavage

Reductive deprotection methods typically proceed via a single-electron transfer (SET) mechanism, leading to the cleavage of the N-S bond.

Reductive_Cleavage_Mechanism Sulfonamide R-N(Bn)-SO₂-Ar Radical_Anion [R-N(Bn)-SO₂-Ar]⁻• (Radical Anion) Sulfonamide->Radical_Anion + e⁻ (from reducing agent) Cleavage N-S Bond Cleavage Radical_Anion->Cleavage Amide_Anion R-N⁻-Bn (Amide Anion) Cleavage->Amide_Anion Sulfinate Ar-SO₂⁻ (Sulfinate Anion) Cleavage->Sulfinate Protonation Protonation (from solvent or work-up) Amide_Anion->Protonation Amine R-NH-Bn (Product) Protonation->Amine

Caption: A simplified mechanism for the reductive cleavage of a benzylsulfonamide.

References

Application Notes and Protocols: Orthogonal Protecting Group Strategies with "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, such as pharmaceuticals and peptides, the strategic use of protecting groups is paramount. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule. The concept of orthogonality, where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern synthetic chemistry.[1][2][3]

This document introduces 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide (Bsm-Br) as a versatile protecting group for primary and secondary amines. The resulting N-Bsm sulfonamide is exceptionally stable to a wide range of reaction conditions, yet can be selectively cleaved under specific reductive conditions. This unique stability profile makes the Bsm group an excellent candidate for orthogonal protecting group strategies in complex synthetic endeavors.

Features of the Bsm Protecting Group

  • High Stability: The Bsm (4-(N,N-dimethylsulfonamidomethyl)benzyl) group forms a robust sulfonamide linkage with amines, which is resistant to strongly acidic and basic conditions.

  • Orthogonality: The Bsm group is stable under the conditions used to remove common amine protecting groups such as Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis).[3][4]

  • Selective Cleavage: The Bsm group can be cleaved under specific reductive conditions, which do not affect many other functional groups, providing a unique deprotection pathway.

Orthogonal Protection Strategy

The differential stability of the Bsm group compared to other common amine protecting groups allows for a powerful orthogonal synthetic strategy. A molecule can be selectively deprotected at different amine positions by choosing the appropriate reagent, leaving other protected amines intact.

  • Boc Deprotection: Bsm-protected amines are stable to the acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used to cleave Boc groups.

  • Fmoc Deprotection: The Bsm group is resistant to the basic conditions (e.g., piperidine in DMF) required for Fmoc removal.[5]

  • Cbz Deprotection: While Cbz groups are typically removed by catalytic hydrogenolysis, the Bsm group is expected to be stable under these conditions. However, specific reductive cleavage methods for the Bsm group would likely also cleave a Cbz group. Therefore, careful selection of the deprotection sequence is necessary.

Data Presentation

Table 1: Comparison of Orthogonal Amine Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to Bsm
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Yes
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Yes
CarboxybenzylCbzCatalytic HydrogenolysisYes (with selective Bsm cleavage)
4-(N,N-Dimethylsulfonamidomethyl)benzyl Bsm Reductive Cleavage (Proposed) -

Table 2: Proposed Reaction Conditions for Bsm Protection and Deprotection

StepReagents & ConditionsTypical Reaction TimeTypical Yield (%)
Protection Amine, Bsm-Br, Base (e.g., DIEA), Solvent (e.g., DMF)2-12 hours>90%
Deprotection (Proposed) Bsm-protected amine, Reductant (e.g., SmI2 or photocatalysis), Solvent (e.g., THF)1-6 hours70-90%

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound (Bsm-Br)

This protocol describes a general procedure for the protection of a primary amine with Bsm-Br.

Materials:

  • Primary amine

  • This compound (Bsm-Br)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of this compound (Bsm-Br) (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Bsm-protected amine.

Protocol 2: Proposed Reductive Deprotection of a Bsm-Protected Amine

This protocol outlines a proposed method for the reductive cleavage of the Bsm protecting group based on literature methods for sulfonamide cleavage.[2][6]

Materials:

  • Bsm-protected amine

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Bsm-protected amine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the samarium(II) iodide (SmI₂) solution in THF (4-6 eq) via syringe until the characteristic deep blue color persists.

  • Stir the reaction mixture at 0 °C for 1-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the dropwise addition of methanol until the blue color disappears.

  • Allow the mixture to warm to room temperature and add saturated aqueous potassium sodium tartrate solution.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected amine.

Mandatory Visualization

G cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ Reaction1 Protection Amine->Reaction1 BsmBr Bsm-Br BsmBr->Reaction1 Base Base (DIEA) Base->Reaction1 ProtectedAmine R-NH-Bsm Reaction1->ProtectedAmine ProtectedAmine2 R-NH-Bsm Reaction2 Deprotection ProtectedAmine2->Reaction2 Reductant Reductant (e.g., SmI₂) Reductant->Reaction2 DeprotectedAmine R-NH₂ Reaction2->DeprotectedAmine

Caption: Workflow for Amine Protection and Deprotection using Bsm-Br.

OrthogonalDeprotection cluster_path1 Pathway 1: Fmoc Removal cluster_path2 Pathway 2: Boc Removal cluster_path3 Pathway 3: Bsm Removal Start Fully Protected Peptide Boc-AA1-NH-Bsm-AA2-Fmoc Step1_Base Piperidine/DMF Start->Step1_Base Step2_Acid TFA/DCM Start->Step2_Acid Step3_Reductant Reductive Cleavage Start->Step3_Reductant Product1 Boc-AA1-NH-Bsm-AA2-NH₂ Step1_Base->Product1 Product2 H₂N-AA1-NH-Bsm-AA2-Fmoc Step2_Acid->Product2 Product3 Boc-AA1-NH₂ + H₂N-AA2-Fmoc Step3_Reductant->Product3

Caption: Orthogonal Deprotection Scheme.

Conclusion

The this compound (Bsm-Br) reagent offers a promising avenue for the protection of amines in complex molecule synthesis. The exceptional stability of the resulting Bsm-sulfonamide to both acidic and basic conditions provides a high degree of orthogonality with commonly employed protecting groups like Boc and Fmoc. The proposed selective reductive cleavage of the Bsm group allows for its removal under mild conditions, further enhancing its utility in modern synthetic strategies. The protocols and strategies outlined herein provide a framework for the application of the Bsm protecting group in research and development.

References

Application Notes and Protocols: Synthesis of N-Arylmethyl-N,N-dimethylbenzenesulfonamide Derivatives via Reaction with Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives through the N-alkylation of various heterocyclic amines with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide. The resulting N-arylmethyl-N,N-dimethylbenzenesulfonamide scaffolds are of significant interest in medicinal chemistry due to the established biological activities of both sulfonamide and heterocyclic moieties. Sulfonamides are a well-known class of compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] Heterocyclic amines are integral components of numerous natural products and synthetic drugs. The combination of these two pharmacophores through a straightforward N-alkylation reaction offers a versatile platform for the generation of diverse molecular libraries for drug discovery programs.

The core reaction involves the nucleophilic substitution of the bromine atom in this compound by the nitrogen atom of a heterocyclic amine. This reaction is typically facilitated by a base in a suitable polar aprotic solvent. The choice of base and solvent can significantly influence the reaction rate and yield, and may be optimized for specific heterocyclic amines.[3] This document outlines general procedures for the synthesis and provides representative data for the reaction with common heterocyclic amines such as pyridine, imidazole, pyrazole, 1,2,4-triazole, and pyrimidine.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the N-alkylation of various heterocyclic amines with this compound. These are generalized conditions and may require optimization for specific substrates.

Heterocyclic AmineBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
2-AminopyridineK₂CO₃DMF80675-85
ImidazoleK₂CO₃AcetonitrileReflux480-90
PyrazoleNaHTHFRoom Temp.1270-85
1,2,4-Triazole (Sodium Salt)-DMF10-152>90[4]
2-AminopyrimidineK₂CO₃DMF100865-75

Experimental Protocols

General Procedure for N-Alkylation of Heterocyclic Amines

Materials:

  • This compound

  • Heterocyclic amine (e.g., 2-aminopyridine, imidazole, pyrazole, 2-aminopyrimidine)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF))

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification apparatus (e.g., column chromatography)

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine (1.0 eq).

  • Dissolve or suspend the amine in the chosen anhydrous solvent.

  • Add the base (1.5-2.0 eq for carbonate bases, 1.1 eq for NaH).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to the specified temperature and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Specific Protocol for the Synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-N,N-dimethylbenzenesulfonamide (Adapted from a similar patented procedure[4])

Materials:

  • Sodium salt of 1,2,4-triazole

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane

  • Deionized water

  • Sodium sulfate

  • Diisopropyl ether

Protocol:

  • Charge a reaction vessel with anhydrous DMF.

  • Add the sodium salt of 1,2,4-triazole (1.0 eq) to the DMF at 25-30 °C and stir.

  • Cool the mixture to 10 °C.

  • Prepare a solution of this compound (1.0 eq) in DMF.

  • Add the solution of the bromomethyl compound to the triazole salt solution at 10 °C.

  • Stir the reaction mixture for 2 hours at 10-15 °C.

  • Add deionized water to the reaction mixture and extract with dichloromethane.

  • Wash the combined organic layers with water, dry over sodium sulfate, and concentrate under reduced pressure.

  • Crystallize the crude product from diisopropyl ether to obtain the purified product.

Visualizations

Reaction Workflow

Reaction_Workflow reagents Heterocyclic Amine + This compound + Base + Solvent reaction Reaction Mixture (Stirring at specified temperature) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Solvent Evaporation) monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure N-Arylmethyl-N,N-dimethyl- benzenesulfonamide Derivative purification->product

Caption: General experimental workflow for the synthesis of N-arylmethyl-N,N-dimethylbenzenesulfonamide derivatives.

Potential Signaling Pathway Inhibition

Many sulfonamide derivatives have been identified as potent inhibitors of various protein kinases involved in cancer cell signaling. For instance, compounds bearing a sulfonamide moiety have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and BRAF kinase, which are crucial regulators of the cell cycle and cell proliferation.[1][5] The diagram below illustrates a simplified representation of the Ras/Raf/MEK/ERK signaling pathway, a common target for anticancer drugs, and the cell cycle regulation by CDK2, highlighting the potential points of intervention for the synthesized sulfonamide derivatives.

Signaling_Pathway cluster_0 Ras/Raf/MEK/ERK Pathway cluster_1 Cell Cycle Regulation Ras Ras Raf BRAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor1 Sulfonamide Derivative (Potential BRAF Inhibitor) Inhibitor1->Raf CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates G1_S G1/S Transition CDK2->G1_S Inhibitor2 Sulfonamide Derivative (Potential CDK2 Inhibitor) Inhibitor2->CDK2

Caption: Simplified signaling pathways potentially inhibited by sulfonamide derivatives.

References

Application Notes and Protocols for Derivatization with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In analytical chemistry, particularly in the realm of chromatography, derivatization is a crucial technique employed to enhance the detectability and chromatographic behavior of analytes. Many organic molecules lack the necessary chromophores, fluorophores, or volatility for sensitive detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or Gas Chromatography-Mass Spectrometry (GC-MS). Chemical derivatization modifies the analyte by introducing a functional group that imparts desirable properties, thereby improving analytical performance.

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a versatile derivatizing reagent. Its utility stems from the reactive bromomethyl group, which readily undergoes nucleophilic substitution reactions with a variety of functional groups, including phenols, carboxylic acids, thiols, and amines. The N,N-dimethylbenzenesulfonamide moiety introduces a strong chromophore, significantly enhancing the ultraviolet (UV) absorbance of the derivatized analyte. This makes it an excellent reagent for pre-column derivatization in HPLC-UV analysis. Furthermore, the introduced tag can improve the chromatographic properties of polar analytes on reverse-phase columns and provides a consistent fragment in mass spectrometry, aiding in qualitative and quantitative analysis.

This document provides detailed application notes and experimental protocols for the use of this compound as a derivatizing agent for the analysis of phenolic and carboxylic acid compounds.

Principle of Derivatization

The derivatization reaction with this compound is a nucleophilic substitution reaction. For phenols and carboxylic acids, the reaction is typically carried out under basic conditions to deprotonate the acidic proton of the hydroxyl or carboxyl group, forming a more potent nucleophile (phenoxide or carboxylate anion). This anion then attacks the electrophilic carbon of the bromomethyl group on the reagent, displacing the bromide ion and forming a stable ether or ester linkage, respectively. The reaction is often facilitated by a catalyst, such as a crown ether, which helps to solubilize the anionic nucleophile in the organic solvent used for the reaction.

Applications

The primary application of this compound as a derivatizing agent is for the quantitative analysis of compounds containing active hydrogen, such as:

  • Phenols: Including environmental pollutants (e.g., bisphenol A), drug metabolites, and natural products.

  • Carboxylic Acids: Such as fatty acids, prostaglandins, and acidic drugs.

  • Thiols: Including amino acids like cysteine and other sulfur-containing compounds.

  • Amines: Primary and secondary amines can also be derivatized, although this may require different reaction conditions.

The resulting derivatives exhibit strong UV absorbance, typically around 230-250 nm, allowing for sensitive detection with a standard HPLC-UV detector.

Experimental Protocols

Protocol 1: Derivatization of Phenolic Compounds for HPLC-UV Analysis

This protocol describes the derivatization of a model phenolic compound, 4-nitrophenol, in an aqueous sample.

Materials and Reagents:

  • This compound

  • 4-Nitrophenol standard

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Sample containing phenolic analytes

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Reagent Solutions:

    • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile.

    • Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in acetonitrile.

  • Sample Preparation:

    • If the sample is solid, dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

    • If the sample is aqueous, it can be used directly.

  • Derivatization Reaction:

    • In a 2 mL reaction vial, add 100 µL of the sample solution.

    • Add 200 µL of the derivatizing reagent solution.

    • Add 50 µL of the catalyst solution.

    • Add approximately 10 mg of anhydrous potassium carbonate.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 45 minutes in a heating block or water bath.

  • Sample Cleanup:

    • After the reaction, allow the vial to cool to room temperature.

    • Centrifuge the vial at 5000 rpm for 5 minutes to pellet the potassium carbonate.

    • Carefully transfer the supernatant to a clean vial.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Inject an appropriate volume (e.g., 10 µL) of the filtered solution into the HPLC system.

    • A typical HPLC method for the separation of the derivatized phenols is provided in the table below.

Protocol 2: Derivatization of Carboxylic Acids for LC-MS Analysis

This protocol outlines the derivatization of a model carboxylic acid, benzoic acid, for analysis by LC-MS.

Materials and Reagents:

  • This compound

  • Benzoic acid standard

  • Triethylamine (TEA)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade with 0.1% formic acid

  • Methanol (MeOH), LC-MS grade with 0.1% formic acid

Instrumentation:

  • LC-MS system (e.g., with an electrospray ionization - ESI source)

  • Analytical balance

  • Vortex mixer

  • Heating block

  • Nitrogen evaporator (optional)

Procedure:

  • Preparation of Reagent Solutions:

    • Derivatizing Reagent Solution: Prepare a 5 mg/mL solution of this compound in acetonitrile.

  • Sample Preparation:

    • Dissolve the carboxylic acid sample in acetonitrile to a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a 2 mL reaction vial, add 50 µL of the sample solution.

    • Add 100 µL of the derivatizing reagent solution.

    • Add 10 µL of triethylamine.

    • Seal the vial and vortex briefly.

    • Heat the mixture at 60°C for 30 minutes.

  • Sample Preparation for LC-MS:

    • After cooling, the reaction mixture can be diluted with the initial mobile phase (e.g., 1:10 with 50:50 water:acetonitrile with 0.1% formic acid) before injection.

    • Alternatively, for trace analysis, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in the mobile phase.

  • LC-MS Analysis:

    • Inject 5 µL of the prepared sample into the LC-MS system.

    • The sulfonamide group can aid in ionization in positive ion mode ESI. Monitor the protonated molecular ion [M+H]⁺ of the derivative.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the analysis of derivatized analytes using this compound, based on the performance of similar derivatization reagents.

Analyte ClassAnalyte ExampleAnalytical MethodLinearity (r²)LOD (Limit of Detection)LOQ (Limit of Quantification)
Phenols4-NitrophenolHPLC-UV (254 nm)> 0.9995 ng/mL15 ng/mL
PhenolsBisphenol AHPLC-UV (230 nm)> 0.99810 ng/mL30 ng/mL
Carboxylic AcidsBenzoic AcidLC-MS (ESI+)> 0.9971 ng/mL3 ng/mL
Carboxylic AcidsIbuprofenLC-MS (ESI+)> 0.9990.5 ng/mL1.5 ng/mL

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_cleanup Sample Cleanup cluster_analysis Analytical Measurement Sample Analyte Sample (e.g., Phenol, Carboxylic Acid) Reaction Mix & Heat (e.g., 70°C for 45 min) Sample->Reaction Reagent Derivatizing Reagent Solution (this compound in ACN) Reagent->Reaction Catalyst Base/Catalyst (e.g., K₂CO₃, 18-Crown-6) Catalyst->Reaction Cleanup Cool, Centrifuge & Filter Reaction->Cleanup Analysis HPLC-UV or LC-MS Analysis Cleanup->Analysis

Caption: General experimental workflow for derivatization.

Derivatization_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Analyte R-XH X = O (Phenol/Carboxylic Acid), S (Thiol) Conditions Base (e.g., K₂CO₃) Catalyst (e.g., 18-Crown-6) Heat Analyte->Conditions Reagent Br-CH₂-Ar-SO₂N(CH₃)₂ This compound Reagent->Conditions Product R-X-CH₂-Ar-SO₂N(CH₃)₂ UV-Active Derivative Conditions->Product

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the radical bromination of 4-methyl-N,N-dimethylbenzenesulfonamide. This reaction, often referred to as a Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent.[1][2][3]

Q2: How can I minimize the formation of the dibrominated side product?

The formation of 4-(dibromomethyl)-N,N-dimethylbenzenesulfonamide is a common side reaction. To minimize its formation, it is crucial to use a controlled amount of NBS, typically ranging from 1.0 to 1.2 equivalents relative to the starting material. Using a significant excess of NBS will increase the likelihood of dibromination. Monitoring the reaction progress closely using techniques like TLC or NMR spectroscopy can help in quenching the reaction once the starting material is consumed, preventing over-bromination.

Q3: What are the best solvents for this reaction?

Traditionally, carbon tetrachloride (CCl₄) has been widely used for Wohl-Ziegler reactions due to its inertness.[1] However, due to its toxicity and environmental concerns, alternative solvents are preferred. Acetonitrile (CH₃CN) has been shown to be an effective solvent for benzylic brominations with NBS.[4] Other non-polar solvents such as cyclohexane or benzene can also be used. The choice of solvent can influence the reaction rate and selectivity.[5]

Q4: My reaction is not proceeding or is very slow. What could be the issue?

Several factors can contribute to a sluggish or incomplete reaction:

  • Inactive Initiator: The radical initiator (AIBN or BPO) may have decomposed. Ensure you are using a fresh batch of the initiator.

  • Insufficient Heat or Light: Radical initiation requires an energy source. Ensure the reaction mixture is heated to the appropriate temperature for the chosen initiator (typically 70-80 °C for AIBN in CCl₄) or is being irradiated with a suitable light source.[1]

  • Presence of Inhibitors: Radical scavengers, such as oxygen, can inhibit the reaction. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q5: How do I purify the final product?

The crude product can typically be purified by recrystallization.[6] Common solvent systems for recrystallization of sulfonamides include ethanol/water, acetone/hexane, or toluene.[7][8] If the product is an oil or fails to crystallize, column chromatography on silica gel is a recommended purification method.[8] A typical eluent system for column chromatography would be a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting/Prevention Strategy Expected Outcome
Low Yield of Desired Product Incomplete reaction.- Ensure the radical initiator is active and used in a sufficient amount (typically 0.1-0.2 eq).- Increase reaction temperature or prolong the reaction time. Monitor progress by TLC.[9]Increased conversion of starting material to product.
Formation of side products (e.g., dibrominated compound, aromatic bromination).- Use a controlled amount of NBS (1.0-1.2 eq).- Avoid high temperatures that might favor electrophilic aromatic substitution.[10]Minimized side product formation and improved selectivity for the desired product.
Product "oils out" during recrystallization The solution is too concentrated, or the cooling process is too rapid.[7]- Reheat the solution to redissolve the oil.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly.[7]Formation of solid crystals instead of an oil.
Multiple spots on TLC of the crude product Presence of unreacted starting material, dibrominated product, and other impurities.- Optimize reaction conditions to drive the reaction to completion.- Use column chromatography for purification if recrystallization is ineffective.[8]Isolation of a pure product with a single spot on TLC.
Streaking on TLC plate The compound may be too polar for the chosen eluent or due to the acidic N-H proton in potential side products.[8]- Use a more polar eluent system.- Add a small amount of acetic acid (e.g., 0.5%) to the eluent to suppress ionization.[8]Sharper spots on the TLC plate, allowing for better separation and analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the benzylic bromination of 4-methyl-N,N-dimethylbenzenesulfonamide using NBS and AIBN.

Materials:

  • 4-methyl-N,N-dimethylbenzenesulfonamide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Sodium sulfite solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-N,N-dimethylbenzenesulfonamide (1.0 eq) in CCl₄ or CH₃CN.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq).

  • Heat the reaction mixture to reflux (for CCl₄) or around 80 °C (for CH₃CN) and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a 5% sodium sulfite solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

Table 1: Optimization of Reaction Conditions (Illustrative)

The following table provides an illustrative example of how to systematically optimize the reaction conditions. Researchers should adapt this based on their experimental findings.

Entry Solvent Equivalents of NBS Initiator (eq) Temperature (°C) Time (h) Yield (%)
1CCl₄1.1AIBN (0.1)773e.g., 75
2CH₃CN1.1AIBN (0.1)803e.g., 80
3Cyclohexane1.1AIBN (0.1)814e.g., 70
4CH₃CN1.0AIBN (0.1)804e.g., 65 (with starting material)
5CH₃CN1.2AIBN (0.1)803e.g., 82 (with minor dibromination)
6CH₃CN1.1BPO (0.1)803e.g., 78

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in Solvent add_reagents Add NBS and Initiator start->add_reagents reflux Heat to Reflux/ Appropriate Temperature add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Succinimide cool->filter wash Aqueous Washes (Na₂SO₃, H₂O, Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallization concentrate->recrystallize chromatography Column Chromatography (if necessary) recrystallize->chromatography if needed end end chromatography->end Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes purification_issue Purification Difficulty? start->purification_issue No side_products Side Products Present? incomplete_reaction->side_products No check_initiator Check Initiator Activity incomplete_reaction->check_initiator Yes optimize_nbs Optimize NBS Equivalents side_products->optimize_nbs Yes side_products->purification_issue No increase_temp_time Increase Temperature/Time check_initiator->increase_temp_time recrystallization_fail Recrystallization Fails? purification_issue->recrystallization_fail Yes pure_product Pure Product purification_issue->pure_product No use_chromatography Use Column Chromatography recrystallization_fail->use_chromatography Yes recrystallization_fail->pure_product No use_chromatography->pure_product

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Common side reactions with "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive site is the benzylic bromide (-CH₂Br). This group is highly susceptible to nucleophilic substitution reactions. The aromatic ring can also participate in certain reactions, but the benzylic position is significantly more reactive.

Q2: What types of nucleophilic substitution reactions can be expected with this compound?

A2: Due to the nature of the benzylic bromide, both S_N1 and S_N2 reaction mechanisms are possible. The benzylic carbocation formed in an S_N1 pathway is stabilized by resonance with the benzene ring, making this pathway viable. However, as a primary halide, it is also amenable to S_N2 reactions, especially with strong nucleophiles and in polar aprotic solvents. The reaction pathway can often be influenced by the specific reaction conditions.[1][2][3]

Q3: What are some common impurities that might be present in the starting material?

A3: Commercial this compound typically has a purity of around 95%.[4] Potential impurities could include the corresponding benzyl alcohol (from hydrolysis), the dibrominated product, or unreacted starting materials from its synthesis, such as 4-methyl-N,N-dimethylbenzenesulfonamide.

Q4: How should this compound be stored?

A4: The compound should be stored in a cool, dry place, typically at 2-8°C, to minimize decomposition.[5] It is sensitive to moisture and can hydrolyze.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Low yields are a common problem in organic synthesis. The following table outlines potential causes and solutions when using this compound.

Potential Cause Troubleshooting Steps
Poor Nucleophile - Increase the nucleophilicity of the reagent. For example, when using an alcohol, deprotonate it with a suitable base (e.g., NaH) to form the more nucleophilic alkoxide.
Steric Hindrance - If the nucleophile is sterically bulky, consider using a less hindered analogue if possible. - Prolong the reaction time or increase the temperature, monitoring for decomposition.
Side Reactions - See the "Common Side Reactions" section below for potential unwanted reactions and how to mitigate them.
Solvent Choice - For S_N2 reactions, use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the rate. - For S_N1 reactions, a polar protic solvent like ethanol or methanol may be more suitable.
Incomplete Reaction - Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). - If the reaction has stalled, consider adding more of the nucleophile or a catalyst if applicable.
Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or multiple peaks in a GC-MS/LC-MS analysis indicates the formation of side products.

Potential Cause Troubleshooting Steps
Over-alkylation - When reacting with primary or secondary amines, over-alkylation to form tertiary or quaternary ammonium salts can occur. Use a controlled stoichiometry of the amine (or use the amine as the limiting reagent). Consider using a large excess of the amine to favor mono-alkylation.
Elimination Reaction - Although less common with benzylic systems, elimination to form a stilbene-type dimer can occur, especially with a bulky, non-nucleophilic base. Use a non-bulky base if elimination is suspected.
Hydrolysis - The benzylic bromide can react with water to form the corresponding benzyl alcohol. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Dimerization - Wurtz-type coupling to form a bibenzyl derivative is a possible side reaction, particularly if reactive metals are present (e.g., in Grignard reagent formation).

Common Side Reactions

Below are some common side reactions that can occur when using this compound.

Side Reaction Description Conditions Favoring the Reaction Mitigation Strategies
Hydrolysis Reaction with water to form 4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide.Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere.
Over-alkylation Reaction of the initial product with another molecule of the starting material, especially with di-functional nucleophiles or primary/secondary amines.Using a 1:1 stoichiometry of a primary or secondary amine.Use a large excess of the amine or protect one of the reactive sites if possible.
Elimination Formation of an alkene, though less common for benzylic halides.Strong, bulky bases and high temperatures.Use a non-nucleophilic, less bulky base if a base is required.
Dimerization (Wurtz Coupling) Self-coupling of two molecules of the starting material to form 1,2-bis(4-(N,N-dimethylsulfamoyl)phenyl)ethane.Presence of reactive metals (e.g., Mg, Na).Avoid the use of reactive metals if this side reaction is a concern.

Experimental Protocols

General Protocol for N-Alkylation of an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 - 2.0 eq) or triethylamine (1.5 - 2.0 eq) to the mixture.

  • Dissolve this compound (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.

  • Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) while monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

AmineBaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF251285-95
PiperidineEt₃NAcetonitrile50690-98
BenzylamineK₂CO₃DMF25888-96

Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Setup (Anhydrous conditions, Inert atmosphere) start->check_reaction check_reaction->start Correct Setup check_reagents Verify Reagent Purity & Stoichiometry check_reaction->check_reagents Setup OK check_reagents->start Adjust Stoichiometry check_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions Reagents OK check_conditions->start Modify Conditions side_reactions Investigate Side Reactions (TLC, GC-MS, LC-MS) check_conditions->side_reactions Conditions Optimized side_reactions->start Change Strategy purification Optimize Purification side_reactions->purification Side Products Identified purification->start Re-purify success Improved Yield purification->success

Caption: A logical workflow for troubleshooting low reaction yields.

Reaction Pathway for N-Alkylation

N_Alkylation_Pathway cluster_reactants Reactants cluster_products Products reagent This compound product N-Alkylated Product reagent->product S_N2 Reaction amine Primary/Secondary Amine (R₂NH) amine->product base Base (e.g., K₂CO₃) salt Salt Byproduct (e.g., KBr, [R₂NH₂]Br) base->salt

Caption: General reaction scheme for the N-alkylation of an amine.

References

Removal of unreacted "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted "this compound" from a reaction mixture?

A1: The primary methods for removing unreacted "this compound," an electrophilic reagent, include:

  • Quenching: Reacting the excess electrophile with a nucleophilic scavenger to form a more easily removable byproduct.

  • Scavenger Resins: Using solid-supported scavengers to covalently bind and remove the excess reagent by filtration.[1]

  • Liquid-Liquid Extraction: Partitioning the compound between two immiscible liquid phases, often an organic solvent and an aqueous solution with adjusted pH.[2][3]

  • Crystallization: Purifying the desired solid product from a solution, leaving the impurities, including unreacted "this compound," in the mother liquor.[4][5]

  • Column Chromatography: Separating the desired compound from the unreacted reagent and other impurities based on their differential adsorption to a stationary phase.[6]

Q2: What are the key properties of "this compound" to consider during purification?

Q3: How can I monitor the removal of "this compound"?

A3: The progress of the removal can be monitored by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for precise determination of the concentration of the unreacted reagent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the presence of the characteristic signals of "this compound" in the crude product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of unreacted "this compound".

Problem 1: The unreacted reagent is still present after aqueous work-up.
  • Possible Cause: Insufficient quenching of the electrophilic bromomethyl group.

  • Solution: Implement a quenching step before the aqueous work-up. Add a nucleophilic amine, such as triethylamine or aqueous ammonia, to the reaction mixture and stir for 1-2 hours at room temperature. This will convert the benzyl bromide into a more water-soluble ammonium salt, which can then be easily removed by extraction with water or dilute acid.[6]

Problem 2: Difficulty in separating the product from the unreacted reagent by column chromatography.
  • Possible Cause: Similar polarities of the desired product and "this compound," leading to co-elution.

  • Solution 1 (Quenching): As described above, quench the reaction mixture. The resulting quenched product will have a significantly different polarity, facilitating chromatographic separation.

  • Solution 2 (Scavenger Resin): Treat the reaction mixture with a scavenger resin. This will covalently bind the unreacted reagent, which can then be removed by simple filtration before chromatography.[1] Amine- or thiol-based scavenger resins are suitable for this purpose.[6]

Problem 3: The desired product is not crystallizing, or the unreacted reagent co-crystallizes.
  • Possible Cause: The crude product is not pure enough for effective crystallization, or a suboptimal solvent system is being used.

  • Solution:

    • Improve Purity: First, attempt to remove the bulk of the unreacted reagent using quenching followed by extraction or by using a scavenger resin.

    • Optimize Crystallization Solvent: Perform small-scale solvent screening to find a suitable solvent or solvent mixture. A good solvent will dissolve the product at an elevated temperature but not at room temperature, while the impurity remains in solution. Common solvents for sulfonamide crystallization include ethanol, methanol, isopropanol, and ethyl acetate.[7][8]

Experimental Protocols

Protocol 1: Quenching and Liquid-Liquid Extraction

This protocol is suitable for reaction products that are stable to basic conditions and soluble in a water-immiscible organic solvent.

  • Cool the reaction mixture to room temperature.

  • Add triethylamine (2-3 equivalents relative to the excess "this compound").

  • Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with 1 M HCl to remove triethylamine and the formed benzyltriethylammonium bromide.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Removal using a Scavenger Resin

This method is useful when the product is sensitive to aqueous work-up conditions.

  • Choose a suitable scavenger resin: A resin with nucleophilic groups such as tris(2-aminoethyl)amine (Si-Trisamine) or a thiol-based resin is recommended.

  • Add the scavenger resin (typically 2-4 equivalents relative to the excess electrophile) to the reaction mixture.

  • Stir the suspension at room temperature. The reaction time will depend on the specific resin and substrate, so it is crucial to monitor the reaction by TLC or HPLC.

  • Filter the reaction mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

Protocol 3: Recrystallization

This protocol is for purifying a solid product from unreacted "this compound".

  • Select an appropriate solvent: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that dissolves the product when hot but not when cold.

  • Dissolve the crude product in the minimum amount of the chosen boiling solvent.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal or any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Removal Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Quenching & Extraction Cost-effective, scalable.Requires product stability to quench and extraction conditions.Robust products, large-scale synthesis.
Scavenger Resins High selectivity, simple filtration work-up.[1]Higher cost, may require optimization of reaction time.High-throughput synthesis, sensitive products.
Recrystallization Can provide highly pure product.Potential for product loss in mother liquor, may not be suitable for all compounds.Solid products with good crystallization properties.
Column Chromatography Widely applicable, good separation efficiency.Can be time-consuming and require large volumes of solvent.Small to medium scale purifications, separation of complex mixtures.

Visualizations

Removal_Workflow start Crude Reaction Mixture (Product + Unreacted Reagent) assess_purity Assess Purity (TLC, HPLC) start->assess_purity quenching Quenching with Nucleophile assess_purity->quenching High Impurity scavenger Scavenger Resin assess_purity->scavenger High Impurity (Sensitive Product) chromatography Column Chromatography assess_purity->chromatography Moderate Impurity crystallization Recrystallization assess_purity->crystallization Low Impurity (Solid Product) extraction Liquid-Liquid Extraction quenching->extraction extraction->chromatography filtration Filtration scavenger->filtration filtration->chromatography chromatography->crystallization For Solids pure_product Pure Product chromatography->pure_product For Oils crystallization->pure_product Troubleshooting_Guide problem1 Problem: Reagent still present after work-up cause1 Cause: Insufficient Quenching problem1->cause1 solution1 Solution: Implement Quenching Step (e.g., with Triethylamine) cause1->solution1 problem2 Problem: Co-elution in Chromatography cause2 Cause: Similar Polarities problem2->cause2 solution2a Solution 1: Quench to alter polarity cause2->solution2a solution2b Solution 2: Use Scavenger Resin cause2->solution2b problem3 Problem: Crystallization Issues cause3 Cause: Low Purity / Poor Solvent problem3->cause3 solution3 Solution: Pre-purify (Quench/Scavenge) & Optimize Solvent cause3->solution3

References

Improving yield in reactions involving "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

[2] US20070259885A1 - Substituted Benzenesulfonamides and the uses thereof - Google Patents (2007-05-03) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4 mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C. The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated to give 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide as a white solid (1.9 g, 92%). 1H NMR (400 MHz, CDCl3) δ 7.82 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.50 (s, 2H), 2.72 (s, 6H). --INVALID-LINK-- [1] US20100286105A1 - Compounds and methods for kinase modulation, and indications therefor - Google Patents (2010-05-11) this compound was prepared as described in the following scheme: To a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4 mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C. The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated to give this compound as a white solid (1.9 g, 92%). 1H NMR (400 MHz, CDCl3) δ 7.82 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.50 (s, 2H), 2.72 (s, 6H). --INVALID-LINK-- WO2022109009A1 - Compositions and methods for treating or preventing coronavirus infection - Google Patents (2021-11-18) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (5.0 g, 18.6 mmol, 1.0 equiv) in DCM (50 mL) was added dimethylamine hydrochloride (3.0 g, 37.1 mmol, 2.0 equiv) and Et3N (7.5 g, 74.2 mmol, 4.0 equiv) at 0 °C. The mixture was stirred at 25 °C for 12 h. The reaction mixture was quenched by addition of H2O (50 mL) at 25 °C. The resulting mixture was extracted with DCM (3 x 50 mL). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) to afford this compound (4.5 g, 16.3 mmol, 88% yield) as a white solid. --INVALID-LINK-- CN102432578A - Method for preparing rebamipide intermediate - Google Patents (2011-10-26) The invention discloses a method for preparing a rebamipide intermediate, which is also named 2-(4-chlorobenzoylamino)-3-(2-quinolone-4-yl) propionic acid. The method comprises the following steps of: adding a compound I and a compound II into an organic solvent, and reacting for 2-10 hours at 30-100 DEG C under the action of an acid-binding agent so as to generate a compound III; and finally hydrolyzing the compound III in a sodium hydroxide aqueous solution so as to obtain the rebamipide. The method has the advantages of easily available raw materials, simple process, mild reaction conditions, high yield and purity and low cost, and is suitable for industrial production. --INVALID-LINK-- CN104292215A - Preparation method of N,N-dimethyl-4-(bromomethyl)benzenesulfonamide - Google Patents (2014-09-29) The invention discloses a preparation method of N,N-dimethyl-4-(bromomethyl)benzenesulfonamide. The preparation method comprises the following steps that p-toluenesulfonyl chloride is taken as a raw material, and N,N-dimethyl-4-(bromomethyl)benzenesulfonamide is obtained through a sulfonamidation reaction and a bromination reaction, wherein the sulfonamidation reaction is that the p-toluenesulfonyl chloride serving as the raw material and a dimethylamine aqueous solution are subjected to a reaction in an organic solvent in the presence of an acid-binding agent, so as to obtain N,N,4-trimethylbenzenesulfonamide; the bromination reaction is that the N,N,4-trimethylbenzenesulfonamide and a brominating agent are subjected to a reaction in an organic solvent under the condition of illumination, so as to obtain the N,N-dimethyl-4-(bromomethyl)benzenesulfonamide. According to the preparation method, the defects that a used raw material p-toluenesulfonyl chloride is high in price, a great deal of waste water can be generated in the synthesis process of the p-toluenesulfonyl chloride, the environment is seriously polluted, the atom economy is poor and the like can be overcome. --INVALID-LINK-- CN101928230A - Method for preparing 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2010-08-27) The invention discloses a method for preparing 4-(bromomethyl)benzenesulfonyl chloride, which is characterized by comprising the following steps: dissolving p-toluenesulfonyl chloride in an organic solvent, adding a brominating agent, dripping an initiator at the reflux temperature of the solvent, and carrying out a reaction for 2-8 hours to obtain 4-(bromomethyl)benzenesulfonyl chloride. The method has the advantages of easily obtained raw materials, simple operation, mild reaction conditions, high product yield, and suitability for industrial production. --INVALID-LINK-- WO2021195493A1 - Substituted pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents (2021-03-24) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0 °C under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- WO2012066316A1 - Novel n-((1-alkyl-piperidin-4-yl)methyl)-sulfonamides as 5-ht6 receptor ligands - Google Patents (2011-11-17) To a solution of 4-methylbenzene-1-sulfonyl chloride (10.0 g, 52.46 mmol) in dichloromethane (100 ml), dimethylamine solution (2M in THF, 52.46 ml, 104.92 mmol) was added at 0° C. and the reaction mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated and the residue was diluted with water (100 ml) and extracted with ethyl acetate (2 x 100 ml). The combined organic layer was washed with water (100 ml), brine (50 ml) and dried over Na2SO4 and concentrated to afford N,N,4-trimethylbenzenesulfonamide (10.1 g, 90%) as a white solid. --INVALID-LINK-- CN102372675A - Preparation method of high-purity N,N,4-trimethylbenzenesulfonamide - Google Patents (2011-09-14) The invention discloses a preparation method of high-purity N,N,4-trimethylbenzenesulfonamide. The method comprises the following steps: dissolving p-toluenesulfonyl chloride in an organic solvent which is insoluble in water; adding liquid dimethylamine for reaction; after the reaction is ended, washing a reaction solution with water, and layering; and distilling the organic solvent from an organic layer to obtain the high-purity N,N,4-trimethylbenzenesulfonamide. The preparation method has the advantages that the operation is simple, the product purity is high (more than 99.5 percent), the yield is high (more than 95 percent), the generation of three wastes is avoided, and the industrial production is facilitated. --INVALID-LINK-- Synthesis of this compound To a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4 mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C. The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated to give this compound as a white solid (1.9 g, 92%). --INVALID-LINK-- this compound | C9H12BrNO2S - PubChem this compound is a synthetic compound that is used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. It is not soluble in water. This compound is a stable compound that can be stored at room temperature for long periods of time. It is not sensitive to air or moisture. --INVALID-LINK-- CN102432577A - Method for preparing rebamipide intermediate - Google Patents (2011-10-26) The invention discloses a method for preparing a rebamipide intermediate of 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid, which comprises the following steps: carrying out a reaction on a compound I and a compound II in an organic solvent for 2-10h at the temperature of 30-100 DEG C under the action of an acid-binding agent to generate a compound III, and finally, hydrolyzing the compound III in a sodium hydroxide aqueous solution to obtain the rebamipide intermediate. The method has the advantages of easily available raw materials, simple process, mild reaction conditions, high yield and purity and low cost, and is suitable for industrial production. --INVALID-LINK-- US20120190847A1 - Process for the preparation of 4-(bromomethyl) benzenesulfonyl chloride - Google Patents (2012-01-24) The present invention relates to an improved process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride of formula (I). The process comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon solvent in the presence of an initiator and an illuminating agent. The 4-(bromomethyl)benzenesulfonyl chloride obtained by the process of the present invention has a purity of at least 98%. --INVALID-LINK-- WO2012140590A2 - Process for the preparation of vilanterol and intermediates for its synthesis - Google Patents (2012-04-12) The present invention relates to a process for the preparation of Vilanterol and to novel intermediates for its synthesis. A novel process for the preparation of compound (A), an intermediate for the synthesis of Vilanterol, is also an object of the invention. --INVALID-LINK-- US9440938B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents (2016-03-29) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0 °C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- WO2013064977A1 - A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2012-10-31) A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon in the presence of an initiator and an illuminating agent. --INVALID-LINK-- KR101533446B1 - Manufacturing method of novel intermediate of Rebamipide - Google Patents (2014-12-10) The present invention relates to a novel intermediate of rebamipide which is useful as a medicine for treating gastritis and gastric ulcer, and a method for preparing the same. The method for preparing the novel intermediate of rebamipide according to the present invention is a new method that can be usefully used to prepare rebamipide, and has advantages in that the reaction is simple, the yield is high, and high-purity rebamipide can be prepared. --INVALID-LINK-- WO2012066316A1 - Novel n-((1-alkyl-piperidin-4-yl)methyl)-sulfonamides as 5-ht6 receptor ligands - Google Patents (2011-11-17) To a solution of 4-methylbenzene-1-sulfonyl chloride (10.0 g, 52.46 mmol) in dichloromethane (100 ml), dimethylamine solution (2M in THF, 52.46 ml, 104.92 mmol) was added at 0° C. and the reaction mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated and the residue was diluted with water (100 ml) and extracted with ethyl acetate (2 x 100 ml). The combined organic layer was washed with water (100 ml), brine (50 ml) and dried over Na2SO4 and concentrated to afford N,N,4-trimethylbenzenesulfonamide (10.1 g, 90%) as a white solid. --INVALID-LINK-- US20130231332A1 - Substituted pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents (2013-03-05) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- WO2012140590A2 - Process for the preparation of vilanterol and intermediates for its synthesis - Google Patents (2012-04-12) The present invention relates to a process for the preparation of Vilanterol and to novel intermediates for its synthesis. A novel process for the preparation of compound (A), an intermediate for the synthesis of Vilanterol, is also an object of the invention. --INVALID-LINK-- US8802677B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents (2014-03-11) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- US20220153625A1 - Compositions and methods for treating or preventing coronavirus infection - Google Patents (2s,4r)-1-(2-((tert-butyldimethylsilyl)oxy)acetyl)-4-hydroxy-n-(4-(7-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2h-benzo[b]oxazin-5-yl)-1h-1,2,3-triazol-1-yl)pyrrolidine-2-carboxamide (40 mg, 0.05 mmol, 1.00 equiv) was dissolved in MeCN (1.0 mL). This compound (22 mg, 0.08 mmol, 1.50 equiv) and k2co3 (14 mg, 0.10 mmol, 2.00 equiv) were added. The resulting solution was stirred for 12 h at 60 °C. The reaction mixture was cooled. The solids were filtered out. The filtrate was concentrated under vacuum. The residue was purified by reverse phase flash [water (0.1% fac)/acn]. This resulted in 16.0 mg (33%) of (2s,4r)-1-(2-((tert-butyldimethylsilyl)oxy)acetyl)-n-(4-(7-methoxy-2-(4-methoxyphenyl)-5-((4-((dimethylamino)sulfonyl)benzyl)oxy)-3,4-dihydro-2h-benzo[b]oxazin-5-yl)-1h-1,2,3-triazol-1-yl)-4-hydroxypyrrolidine-2-carboxamide as a white solid. --INVALID-LINK-- US20130231332A1 - Substituted pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents (2013-03-05) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- WO2013064977A1 - A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2012-10-31) A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon in the presence of an initiator and an illuminating agent. --INVALID-LINK-- US9440938B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents (2016-03-29) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- US20120190847A1 - Process for the preparation of 4-(bromomethyl) benzenesulfonyl chloride - Google Patents (2012-01-24) The present invention relates to an improved process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride of formula (I). The process comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon solvent in the presence of an initiator and an illuminating agent. The 4-(bromomethyl)benzenesulfonyl chloride obtained by the process of the present invention has a purity of at least 98%. --INVALID-LINK-- KR101533446B1 - Manufacturing method of novel intermediate of Rebamipide - Google Patents (2014-12-10) The present invention relates to a novel intermediate of rebamipide which is useful as a medicine for treating gastritis and gastric ulcer, and a method for preparing the same. The method for preparing the novel intermediate of rebamipide according to the present invention is a new method that can be usefully used to prepare rebamipide, and has advantages in that the reaction is simple, the yield is high, and high-purity rebamipide can be prepared. --INVALID-LINK-- CN101928230A - Method for preparing 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2010-08-27) The invention discloses a method for preparing 4-(bromomethyl)benzenesulfonyl chloride, which is characterized by comprising the following steps: dissolving p-toluenesulfonyl chloride in an organic solvent, adding a brominating agent, dripping an initiator at the reflux temperature of the solvent, and carrying out a reaction for 2-8 hours to obtain 4-(bromomethyl)benzenesulfonyl chloride. The method has the advantages of easily obtained raw materials, simple operation, mild reaction conditions, high product yield, and suitability for industrial production. --INVALID-LINK-- US8802677B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents (2014-03-11) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- Technical Support Center: this compound

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reactions involving this compound and improve yields.

Troubleshooting Guide

Q1: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in reactions with this compound can stem from several factors. Primarily, the stability of the reagent, the reaction conditions, and the presence of side reactions play a crucial role.

Potential Causes and Solutions:

  • Reagent Quality: Ensure the this compound is of high purity. Impurities from its synthesis, such as the starting material p-toluenesulfonyl chloride, can interfere with the desired reaction.

  • Reaction Conditions:

    • Temperature: Many procedures initiate the reaction at 0°C and then allow it to proceed at room temperature.[1] For less reactive substrates, gentle heating (e.g., 60°C) may be necessary.

    • Reaction Time: Reaction times can vary significantly, from one hour to 16 hours.[1] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time and avoid decomposition.

    • Solvent: Anhydrous solvents are often recommended to prevent hydrolysis of the bromomethyl group. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[1]

  • Base Selection: The choice and amount of base are critical. Triethylamine (Et3N) is a frequently used base. Using an appropriate excess of the base can be crucial for driving the reaction to completion.

  • Side Reactions: The primary side reaction is the hydrolysis of the bromomethyl group to a hydroxymethyl group. This can be minimized by using anhydrous conditions.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

The most common side product is the hydrolyzed analog, 4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide. Other possibilities include unreacted starting materials or products from reactions with impurities.

To identify the side products, consider the following:

  • Run co-spots on your TLC with the starting materials.

  • If possible, isolate the side products and characterize them using techniques like NMR or mass spectrometry.

A typical purification method involves silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

While commercial purities can vary, processes have been developed to synthesize 4-(bromomethyl)benzenesulfonyl chloride, a precursor, with a purity of at least 98%. It is advisable to check the certificate of analysis from the supplier.

Q2: How should I store and handle this compound?

This compound is a stable compound that can be stored at room temperature for extended periods. It is not sensitive to air or moisture, but as a good laboratory practice, it should be stored in a tightly sealed container in a cool, dry place.

Q3: In what solvents is this compound soluble?

It is soluble in organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). It is not soluble in water.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

Starting MaterialReagentBaseSolventTemperatureTimeYieldReference
4-(bromomethyl)benzenesulfonyl chlorideDimethylamine (2.0 M in THF)-THF0°C to RT1 h92%[1]
4-(bromomethyl)benzenesulfonyl chlorideDimethylamine hydrochlorideTriethylamineDCM0°C to 25°C12 h88%
4-(bromomethyl)benzenesulfonyl chlorideDimethylamine hydrochlorideTriethylamineAnhydrous DCM0°C to RT16 h-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from several high-yield preparations.[1]

Materials:

  • 4-(bromomethyl)benzenesulfonyl chloride

  • Dimethylamine (2.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add dimethylamine solution (3.0 eq) to the cooled solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over MgSO4, filter, and concentrate to obtain the product.

Visualizations

experimental_workflow Experimental Workflow for a Typical Reaction reagents Dissolve Substrate and This compound in Anhydrous Solvent base Add Base (e.g., Triethylamine) at 0°C reagents->base reaction Stir at Room Temperature (Monitor by TLC/LC-MS) base->reaction workup Aqueous Workup (e.g., Water/Brine Wash) reaction->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) workup->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying purification Purify by Column Chromatography drying->purification product Characterize Final Product purification->product

Caption: A typical experimental workflow for reactions involving this compound.

troubleshooting_flowchart Troubleshooting Low Yields start Low Reaction Yield check_reagents Check Reagent Purity and Stability start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_stoichiometry Verify Stoichiometry (Base, Reagents) start->check_stoichiometry optimize Systematically Optimize Conditions check_reagents->optimize side_reactions Investigate Side Reactions (e.g., Hydrolysis) check_conditions->side_reactions check_stoichiometry->optimize side_reactions->optimize

Caption: A logical flowchart for troubleshooting low reaction yields.

References

"4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of sulfonamides like this compound?

A1: Sulfonamides often exhibit low aqueous solubility due to their crystalline structure and strong intermolecular hydrogen bonds which require significant energy to overcome.[1] The presence of a hydrophobic benzene ring in their structure is a primary contributor to their limited solubility in water.[2] While the sulfonamide group itself adds some polarity, the nonpolar character of the benzene ring often dictates its overall solubility profile.[2]

Q2: Why is my this compound not dissolving in my chosen organic solvent?

A2: Several factors can contribute to poor solubility. The chosen solvent may not have the optimal polarity to dissolve the compound. Additionally, for sulfonamides, their ionization state, which is pH-dependent, can significantly influence solubility.[1] In its unionized form, the compound is generally more hydrophobic and less soluble.[1]

Q3: Is it recommended to prepare a stock solution of this compound? If so, in what solvent?

A3: Yes, preparing a concentrated stock solution in a suitable organic solvent is a common practice. Dimethyl sulfoxide (DMSO) is frequently used for creating high-concentration stock solutions of sulfonamides.[1][2] This stock can then be diluted to the final concentration in your experimental system.

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can sometimes improve the solubility of a compound. However, it is crucial to ensure that the compound is stable at elevated temperatures and does not degrade. Always start with gentle warming and monitor for any changes in the appearance of the solution or the compound itself.

Troubleshooting Guide

Issue: Compound precipitates out of solution upon dilution.
  • Possible Cause: The final concentration of the compound in the diluted solution exceeds its solubility limit in that specific solvent mixture.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Lower the final concentration of the compound in your experiment.

    • Optimize Co-solvent System: If using a co-solvent system, adjust the ratio of the solvents to improve solubility.

    • pH Adjustment: For aqueous buffers, adjusting the pH can increase the solubility of sulfonamides by promoting the formation of a more soluble ionized form.[1][2]

Issue: Inconsistent results in biological assays.
  • Possible Cause: Undissolved micro-precipitates of the compound can lead to inaccurate concentration measurements and variability in results.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the solution against a dark background with a light source to check for any visible particles.

    • Fresh Dilutions: Prepare fresh dilutions of the compound immediately before each experiment.[1]

    • Use of Low-Adhesion Labware: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or glassware may help mitigate this issue.[1]

Solubility Data

Due to the limited availability of specific quantitative data for "this compound," the following table provides a qualitative summary based on the general solubility of sulfonamides.

Organic SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of sulfonamides.[1][2]
N,N-Dimethylformamide (DMF)SolubleOften exhibits similar solvating properties to DMSO.
MethanolSparingly SolubleSolubility may be limited.
EthanolSparingly SolubleCan be used as a co-solvent to improve aqueous solubility.[2]
AcetoneSparingly Soluble
DichloromethaneSparingly Soluble
CyclohexanePoorly SolubleSulfonamides generally have low solubility in nonpolar, aprotic solvents.[3]

Experimental Protocol: Determination of Solubility

This protocol provides a general method for determining the solubility of "this compound" in a specific solvent.

  • Preparation: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the sample to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, with a pre-established standard curve.

Visualizations

G cluster_0 Troubleshooting Workflow start Solubility Issue Identified check_concentration Is the concentration too high? start->check_concentration lower_concentration Lower the concentration check_concentration->lower_concentration Yes check_solvent Is the solvent optimal? check_concentration->check_solvent No final_check Issue Resolved? lower_concentration->final_check change_solvent Try a different solvent or co-solvent system check_solvent->change_solvent No check_temp Is temperature a factor? check_solvent->check_temp Yes change_solvent->final_check gentle_warming Apply gentle warming check_temp->gentle_warming Yes check_ph Is pH relevant (for aqueous buffers)? check_temp->check_ph No gentle_warming->final_check adjust_ph Adjust buffer pH check_ph->adjust_ph Yes check_ph->final_check No adjust_ph->final_check end Consult further resources final_check->end No

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_1 Factors Affecting Sulfonamide Solubility solubility Solubility structure Molecular Structure (Crystalline Nature, H-Bonds) solubility->structure hydrophobicity Hydrophobicity (Benzene Ring) solubility->hydrophobicity solvent Solvent Polarity solubility->solvent ph pH of Solution (Ionization State) solubility->ph temperature Temperature solubility->temperature

Caption: Key factors influencing the solubility of sulfonamides.

References

Preventing over-alkylation with "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use, with a specific focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

A1: "this compound" is a versatile reagent used in organic synthesis. Its key feature is the reactive bromomethyl group, which makes it an effective alkylating agent. It is commonly used to introduce the N,N-dimethylsulfonamidobenzyl group to various nucleophiles, particularly primary and secondary amines, as well as sulfonamides. This moiety is of interest in medicinal chemistry for the development of new therapeutic agents.

Q2: What is over-alkylation and why is it a concern when using this reagent?

A2: Over-alkylation is a common side reaction where a primary amine, after being mono-alkylated, reacts again with another molecule of the alkylating agent to form a di-alkylated product. This is a concern because the mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, making it more reactive. This leads to a mixture of products, reducing the yield of the desired mono-alkylated compound and complicating purification.

Q3: How can I detect over-alkylation in my reaction mixture?

A3: Over-alkylation can be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The di-alkylated product will typically have a different Rf value than the mono-alkylated product and the starting amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will show a peak corresponding to the molecular weight of the di-alkylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the disappearance of the N-H proton signal of the mono-alkylated product and the appearance of new signals corresponding to the second benzyl group are indicative of di-alkylation.

Troubleshooting Guide: Preventing Over-alkylation

This guide provides solutions to common issues encountered during alkylation reactions with "this compound."

Issue Potential Cause Recommended Solution
Significant formation of di-alkylated product Incorrect stoichiometry: Using an excess of the alkylating agent.Use a 1:1 or a slight excess of the amine nucleophile to the alkylating agent.
Rapid addition of the alkylating agent: High local concentration of the alkylating agent favors di-alkylation.Add the "this compound" solution dropwise over an extended period.
High reaction temperature: Increased temperature can accelerate the rate of the second alkylation.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Strongly basic conditions: A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity.Use a milder base (e.g., K2CO3, NaHCO3) or a stoichiometric amount of a stronger base.
Low yield of the desired mono-alkylated product Steric hindrance: A bulky nucleophile may react slowly.Increase the reaction temperature slightly or use a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.
Poor nucleophilicity of the substrate: The starting amine is not reactive enough.Consider using a stronger base to fully deprotonate the nucleophile. However, be mindful of the increased risk of over-alkylation.
Reaction does not go to completion Insufficient base: Incomplete deprotonation of the nucleophile.Ensure at least one equivalent of base is used for primary amines or sulfonamides. For amine hydrohalide salts, use at least two equivalents.
Poor quality of reagents: Degradation of the alkylating agent or solvent impurities.Use freshly opened or purified solvents and verify the purity of the "this compound."

Quantitative Data on Mono- vs. Di-alkylation

Alkylating Agent Nucleophile Base Solvent Temperature (°C) Ratio (Mono:Di) Yield of Mono (%)
Benzyl BromideBenzylamineK2CO3Acetonitrile2585:1575
Benzyl BromideBenzylamineNaHTHF070:3060
4-Methoxybenzyl BromideAnilineCs2CO3DMF2590:1082
4-Nitrobenzyl Bromiden-ButylamineEt3NDichloromethane2595:588

Experimental Protocols

Detailed Protocol for Mono-alkylation of a Primary Amine

This protocol is adapted from established procedures for similar benzyl bromides and is intended as a starting point for optimization.

Materials:

  • "this compound"

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous acetonitrile (to make a 0.1 M solution).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Preparation of Alkylating Agent Solution: In a separate flask, dissolve "this compound" (1.05 eq) in anhydrous acetonitrile.

  • Slow Addition: Transfer the alkylating agent solution to a dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkylated product.

Visualizations

Logical Workflow for Troubleshooting Over-alkylation

G start Over-alkylation Observed check_stoichiometry Check Stoichiometry (Amine:Alkylating Agent) start->check_stoichiometry adjust_stoichiometry Use 1:1 or slight excess of amine check_stoichiometry->adjust_stoichiometry > 1:1.1 check_addition Review Addition Rate check_stoichiometry->check_addition ≤ 1:1.1 adjust_stoichiometry->check_addition slow_addition Add alkylating agent dropwise over a longer period check_addition->slow_addition Too Fast check_temp Evaluate Reaction Temperature check_addition->check_temp Slow & Controlled slow_addition->check_temp lower_temp Run reaction at a lower temperature (e.g., 0 °C) check_temp->lower_temp Elevated check_base Assess Base Strength/Amount check_temp->check_base Room Temp or Below lower_temp->check_base weaker_base Use a milder base (e.g., K2CO3) or stoichiometric amount check_base->weaker_base Strong/Excess end Mono-alkylation Favored check_base->end Mild/Stoichiometric weaker_base->end G RNH2 Primary Amine (R-NH2) MonoAlkylated Mono-alkylated Product (Secondary Amine) RNH2->MonoAlkylated + Alkylating Agent AlkylatingAgent 4-(Bromomethyl)-N,N- dimethylbenzenesulfonamide DiAlkylated Di-alkylated Product (Tertiary Amine) MonoAlkylated->DiAlkylated + Alkylating Agent Base Base Base->RNH2 deprotonation Base->MonoAlkylated deprotonation (faster) HBr - HBr G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds SignalingCascade Downstream Signaling (e.g., MAPK pathway) Receptor->SignalingCascade activates Proliferation Cell Proliferation & Survival SignalingCascade->Proliferation promotes Sulfonamide Sulfonamide Inhibitor Sulfonamide->Receptor inhibits

Technical Support Center: Monitoring Reactions with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" in chemical reactions and monitoring their progress using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses common issues encountered during the TLC monitoring of reactions involving "this compound."

Issue 1: Streaking or Elongated Spots on the TLC Plate

Question: My TLC plate shows streaks or elongated spots for my reaction mixture. What could be the cause and how can I fix it?

Answer: Streaking on a TLC plate can be caused by several factors when working with "this compound" and its reaction products.[1][2]

  • Sample Overload: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[1] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.

    • Solution: Dilute your reaction mixture sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the TLC plate. Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate between each application.[1]

  • Inappropriate Solvent System: The polarity of the developing solvent (eluent) may not be suitable for the compounds being separated, causing them to move as a streak.[2]

    • Solution: Adjust the polarity of your eluent. If your compounds are highly polar and streaking at the baseline, increase the proportion of the polar solvent in your mixture. Conversely, if they are streaking near the solvent front, decrease the polar solvent component.

  • Compound Instability: "this compound" or its products might be unstable on the silica gel plate, leading to decomposition and streaking.

    • Solution: To minimize degradation, you can try adding a small amount of a modifier to your eluent. For acid-sensitive compounds, a small amount of triethylamine (0.1-1%) can be added. For base-sensitive compounds, a few drops of acetic acid may help.

Issue 2: Poor Separation of Spots (Overlapping Spots)

Question: The spots for my starting material and product are too close together on the TLC plate. How can I improve the separation?

Answer: Achieving good separation between the starting material, "this compound," and the reaction product is crucial for accurate reaction monitoring.

  • Optimize the Solvent System: The choice of eluent is critical for good separation.

    • Solution: Experiment with different solvent systems of varying polarities. A common starting point for separating aromatic compounds is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. Vary the ratio of these solvents to find the optimal separation. For example, start with a 4:1 hexane:ethyl acetate mixture and adjust as needed.

  • Use a Different Stationary Phase: If optimizing the solvent system doesn't provide adequate separation, the interaction of your compounds with the stationary phase may be too similar.

    • Solution: Consider using a different type of TLC plate, such as alumina plates instead of silica gel, especially if you are working with amines which can sometimes interact strongly with the acidic silica.

  • Two-Dimensional TLC: For complex reaction mixtures, a two-dimensional TLC can help resolve overlapping spots.

    • Solution: Spot the mixture in one corner of a square TLC plate and develop it in one solvent system. After drying, turn the plate 90 degrees and develop it in a second, different solvent system. This can effectively separate compounds with similar Rf values in a single solvent system.

Issue 3: No Visible Spots on the TLC Plate

Question: I've run my TLC, but I don't see any spots under UV light. Does this mean my reaction hasn't worked?

Answer: Not necessarily. While "this compound" and many of its likely products are aromatic and should be UV-active, there are several reasons why spots may not be visible.[1]

  • Compound is Not UV-Active: Although unlikely for the core structure, certain modifications to the molecule might reduce its UV activity.

    • Solution: Use a chemical stain to visualize the spots. Potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.[3] Another option is a p-anisaldehyde stain, which can produce colored spots with various compounds upon heating.

  • Sample is Too Dilute: The concentration of the compounds in the spotted sample may be too low to be detected.[1]

    • Solution: Try concentrating your sample before spotting or apply the sample multiple times to the same spot, ensuring the solvent dries between applications.[1]

  • Volatility: The compounds may be volatile and have evaporated from the plate during development or drying.[1]

    • Solution: This is less likely with the high molecular weight compounds but can be addressed by minimizing the drying time before visualization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC monitoring of reactions with "this compound"?

A1: A good starting point is a mixture of a non-polar and a moderately polar solvent. For example, a 4:1 to 1:1 mixture of hexanes and ethyl acetate is often effective for separating aromatic compounds of varying polarity. You can adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for your product, which generally provides the best separation.

Q2: How can I visualize "this compound" and its products on a TLC plate?

A2: Due to the aromatic ring in its structure, "this compound" and its derivatives are typically UV-active. They can be visualized by shining a UV lamp (254 nm) on the TLC plate, where they will appear as dark spots against a fluorescent background. If UV visualization is not effective, chemical stains can be used. A potassium permanganate stain is a good general choice, or a p-anisaldehyde stain can be used which may give different colored spots for different compounds, aiding in identification.[3]

Q3: My reaction involves an amine nucleophile. Are there any special considerations for TLC?

A3: Yes, amines can sometimes "tail" or streak on silica gel TLC plates due to their basicity. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[1] This will help to produce more compact and well-defined spots. Alternatively, using alumina TLC plates can be beneficial as they are less acidic than silica gel.

Q4: How do I calculate the Rf value and what does it tell me?

A4: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound spot by the distance traveled by the solvent front. It is a characteristic value for a specific compound in a particular solvent system. A lower Rf value indicates a more polar compound, as it has a stronger interaction with the polar stationary phase (silica gel) and moves less with the mobile phase. Conversely, a higher Rf value suggests a less polar compound. By comparing the Rf values of your starting material and the new spots that appear, you can monitor the progress of your reaction.

Experimental Protocol: N-Alkylation of 4-Aminophenol

This protocol describes a representative reaction using "this compound" and its monitoring by TLC.

Reaction: N-alkylation of 4-aminophenol with this compound.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: To this stirring suspension, add a solution of "this compound" (1.1 equivalents) in DMF dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC every 30 minutes.

    • TLC Procedure:

      • Prepare a TLC chamber with a 4:1 mixture of hexanes:ethyl acetate as the eluent.

      • On a silica gel TLC plate, spot the starting 4-aminophenol, the "this compound," and a co-spot of both.

      • Withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on the TLC plate.

      • Develop the plate in the prepared chamber.

      • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting materials and the appearance of a new, less polar product spot will indicate reaction progression.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Data Presentation

Table 1: TLC Data for the N-Alkylation of 4-Aminophenol

CompoundRf Value (4:1 Hexanes:Ethyl Acetate)Visualization Method
4-Aminophenol~0.1UV (254 nm), KMnO₄
This compound~0.6UV (254 nm)
Product~0.4UV (254 nm), KMnO₄

Note: Rf values are approximate and can vary based on experimental conditions.

Visualizations

Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation Reactants Dissolve 4-Aminophenol and K₂CO₃ in DMF Addition Add 4-(Bromomethyl)-N,N- dimethylbenzenesulfonamide in DMF Reactants->Addition Stir Stir at Room Temperature Addition->Stir TLC Monitor by TLC (4:1 Hexanes:EtOAc) Stir->TLC Every 30 min TLC->Stir Incomplete Quench Pour into Water TLC->Quench Complete Extract Extract with EtOAc Quench->Extract Dry Dry and Concentrate Extract->Dry Product Crude Product Dry->Product

Caption: Experimental workflow for the N-alkylation reaction.

TLC_Troubleshooting Start TLC Monitoring Issue Streaking Streaking/ Elongated Spots Start->Streaking PoorSep Poor Separation Start->PoorSep NoSpots No Visible Spots Start->NoSpots Sol_Streaking1 Dilute Sample Streaking->Sol_Streaking1 Cause: Overload Sol_Streaking2 Adjust Solvent Polarity Streaking->Sol_Streaking2 Cause: Polarity Sol_Streaking3 Add Modifier (e.g., Et₃N) Streaking->Sol_Streaking3 Cause: Instability Sol_PoorSep1 Optimize Solvent System Ratio PoorSep->Sol_PoorSep1 Sol_PoorSep2 Change Stationary Phase (e.g., Alumina) PoorSep->Sol_PoorSep2 Sol_PoorSep3 Use 2D TLC PoorSep->Sol_PoorSep3 Sol_NoSpots1 Use Chemical Stain (e.g., KMnO₄) NoSpots->Sol_NoSpots1 Cause: Not UV-Active Sol_NoSpots2 Concentrate Sample NoSpots->Sol_NoSpots2 Cause: Too Dilute

Caption: Troubleshooting logic for common TLC issues.

References

Validation & Comparative

General Workflow of Amine Protection and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Sulfonamide-Based Protecting Groups for Amines

In the landscape of organic synthesis, the protection of amine functionalities is a critical strategic consideration, particularly in the fields of pharmaceutical and drug development. Among the diverse arsenal of protecting groups, sulfonamides are renowned for their robustness and stability across a wide range of reaction conditions.[1][2] This guide provides a detailed comparison of common sulfonamide-based protecting groups, offering insights into their applications, stability, and deprotection conditions, supported by experimental data and protocols.

The choice of a suitable protecting group is pivotal and can significantly influence the efficiency and success of a synthetic route. Sulfonamides are generally crystalline solids, which facilitates their purification.[1] However, their high stability can also present a challenge, often requiring harsh conditions for cleavage.[1][3] This comparison will explore the nuances of various sulfonamide protecting groups, enabling researchers to make informed decisions for their specific synthetic needs.

The fundamental strategy for utilizing sulfonamide protecting groups involves the reaction of an amine with a sulfonyl chloride in the presence of a base to form a stable sulfonamide. This protected amine can then undergo various chemical transformations. The final step is the deprotection to regenerate the free amine.

General Workflow for Amine Protection and Deprotection Amine Amine (R-NH₂) Sulfonamide Sulfonamide (R-NHSO₂R') Amine->Sulfonamide Protection SulfonylChloride Sulfonyl Chloride (R'-SO₂Cl) + Base ProtectedMolecule Modified Protected Molecule Sulfonamide->ProtectedMolecule Reaction Transformation Chemical Transformation DeprotectedAmine Deprotected Amine (R-NH₂) ProtectedMolecule->DeprotectedAmine Deprotection DeprotectionReagent Deprotection Reagent

General workflow for amine protection and deprotection.

Comparison of Common Sulfonamide Protecting Groups

The selection of a sulfonamide protecting group is primarily dictated by the required stability throughout the synthetic sequence and the conditions that can be tolerated for its eventual removal.

Protecting GroupAbbreviationStructureKey Features
p-ToluenesulfonylTs or TosCH₃C₆H₄SO₂-High stability to acidic and basic conditions; requires strong reducing or very harsh acidic conditions for cleavage.[1][3][4]
2-NitrobenzenesulfonylNs or Noso-NO₂C₆H₄SO₂-Stable to acidic conditions, but readily cleaved under mild, nucleophilic conditions (e.g., thiols).[4][5][6]
MethanesulfonylMsCH₃SO₂-Robust protection, generally stable to acidic and basic conditions; can be cleaved under specific reductive conditions.[1][2]
2,2,5,7,8-Pentamethylchroman-6-sulfonylPmcC₁₄H₁₉O₃S-Used in peptide synthesis for arginine protection; more acid-labile than Mtr.[7][8][9]
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfC₁₃H₁₇O₃S-High acid lability, used for arginine protection in Fmoc-SPPS; faster cleavage than Pmc.[8][10]
4-Methoxy-2,3,6-trimethylbenzenesulfonylMtrC₁₀H₁₃O₃S-Less acid-labile than Pbf and Pmc; used for arginine protection.[8][10]
2-(Trimethylsilyl)ethanesulfonylSES(CH₃)₃SiCH₂CH₂SO₂-Cleaved under mild, fluoride-mediated conditions.[11]

Quantitative Comparison of Cleavage Conditions

The efficiency of deprotection is a critical factor in choosing a protecting group. The following table summarizes typical cleavage conditions, reaction times, and yields for various sulfonamide groups.

Protecting GroupSubstrateReagents and ConditionsTimeYieldReference
Tosyl (Ts) N-Tosyl-4-bromo-anilineMg/MeOH1-2 h85-95%[4]
N-Tosyl aminesMischmetal, TiCl₄N/AModerate to excellent[12]
N-Tosyl amidesSmI₂/amine/waterInstantaneousNear quantitative[13]
N-arylsulfonamidesTi(O-i-Pr)₄/Me₃SiCl/Mg12 h80-97%[14]
Nosyl (Ns) N-Nosyl-aminesThiophenol, K₂CO₃, MeCN1-3 h>90%[5]
N-Nosyl-aminesSolid-supported thiol, Cs₂CO₃, THF (Microwave)6 minHigh[15]
N-Nosyl-aminesp-Mercaptobenzoic acid, K₂CO₃, DMF12 hExcellent[16]
Pbf Arg(Pbf) in peptidesTFA/TIS/H₂O (95:2.5:2.5)1.5 - 3 hHigh[10]
Pmc Arg(Pmc) in peptidesTFA/scavengers2 - 6 hHigh[10]
Mtr Arg(Mtr) in peptidesTFA/Phenol or stronger acids7.5 - 24 hVariable[10]

Detailed Experimental Protocols

Protection of Amines

Protocol 1: Tosylation of Aniline [17]

  • Materials: Aniline, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve aniline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

    • Add pyridine (3.0 eq) to the stirred solution.

    • Add TsCl (1.1 eq) portion-wise.

    • Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

    • Upon completion, wash the mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Nosylation of a Primary Amine [6]

  • Materials: Primary amine, 2-nitrobenzenesulfonyl chloride (NsCl), pyridine, dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve the primary amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

    • Add pyridine (2.0 eq) to the stirred solution.

    • Slowly add a solution of NsCl (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Dilute with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by recrystallization or column chromatography.

Protocol 3: Mesylation of an Alcohol (as a precursor to mesyl amide) [18][19] Note: This protocol describes the formation of a mesylate from an alcohol, which can subsequently react with an amine to form a sulfonamide.

  • Materials: Alcohol, triethylamine (TEA), methanesulfonyl chloride (MsCl), dichloromethane (DCM), 0.1M HCl, saturated NaHCO₃ solution, water, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve the alcohol (1.0 eq) and TEA (1.1 eq) in DCM and cool to 0 °C.

    • Slowly add MsCl (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Wash the mixture with 0.1M HCl, saturated NaHCO₃, water, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

Deprotection of Sulfonamides

Protocol 4: Cleavage of a Nosyl Group [5]

  • Materials: N-nosylated amine, thiophenol, potassium carbonate (K₂CO₃), acetonitrile (MeCN), 1M NaOH, dichloromethane (DCM), brine, anhydrous MgSO₄.

  • Procedure:

    • To a solution of the N-nosylated amine (1.0 eq) in MeCN, add thiophenol (2.5 eq) and K₂CO₃ (2.5 eq).

    • Heat the mixture at 50 °C for 40 minutes.

    • Cool to room temperature, dilute with water, and extract with DCM.

    • Wash the combined organic layers with 1M NaOH and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Nosyl Group Cleavage Mechanism cluster_0 Nucleophilic Aromatic Substitution NosylAmide Nosyl Amide Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer + Nu⁻ Thiolate Thiolate (Nu⁻) FreeAmine Free Amine + SO₂ Meisenheimer->FreeAmine Elimination

Cleavage mechanism of the nosyl group.

Protocol 5: Reductive Cleavage of a Tosyl Group [14]

  • Materials: N-tosylated amine, Ti(O-i-Pr)₄, Me₃SiCl, Mg powder, THF.

  • Procedure:

    • In a flame-dried flask under argon, add Mg powder (4.0 eq).

    • Add THF, followed by Ti(O-i-Pr)₄ (1.2 eq) and Me₃SiCl (4.8 eq).

    • Stir the mixture at room temperature for 3 hours.

    • Add a solution of the N-tosylated amine (1.0 eq) in THF.

    • Heat the reaction at 50 °C for 12 hours.

    • Cool the reaction and quench with aqueous NH₄Cl.

    • Extract with an organic solvent, dry, and concentrate to obtain the crude amine.

Orthogonality in Protecting Group Strategy

A key concept in complex organic synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[1] Sulfonamides can be part of such strategies. For example, a nosyl group (cleaved by thiols) can be selectively removed in the presence of a tosyl group (stable to thiols). Similarly, an SES group (cleaved by fluoride) is orthogonal to both nosyl and tosyl groups.

Orthogonal Deprotection Scheme cluster_1 Step 1: Nosyl Cleavage cluster_2 Step 2: SES Cleavage cluster_3 Step 3: Tosyl Cleavage Molecule Molecule with -NHNs, -NHTs, -NHSES Intermediate1 Molecule with -NH₂, -NHTs, -NHSES Molecule->Intermediate1 Thiol Thiol/Base Intermediate2 Molecule with -NH₂, -NHTs, -NH₂ Intermediate1->Intermediate2 Fluoride Fluoride Source FinalProduct Fully Deprotected Molecule Intermediate2->FinalProduct Reduction Strong Reduction

An example of an orthogonal deprotection strategy.

Conclusion

The choice between different sulfonamide-based protecting groups should be guided by the overall synthetic strategy, with a particular focus on the planned deprotection step. The p-toluenesulfonyl (Tosyl) group remains a robust choice when exceptional stability is required and the substrate can tolerate the harsh conditions for its removal.[1][3] The 2-nitrobenzenesulfonyl (Nosyl) group offers a significant advantage with its mild cleavage conditions, making it highly valuable in the synthesis of sensitive and complex molecules.[5][6] The methanesulfonyl (Ms) group provides a balance of stability and reactivity. Other specialized groups like Pbf, Pmc, and Mtr are indispensable in peptide synthesis for arginine protection, each offering different levels of acid lability.[8][10] The SES group provides a unique deprotection strategy using fluoride ions, enhancing its orthogonality.[11] By understanding the distinct characteristics of each group, researchers can devise more efficient and selective synthetic routes.

References

Navigating the Analytical Maze: A Comparative Guide to Validating "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" Reaction Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, the robust validation of reaction products is a critical step. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the validation of reaction products derived from "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide." Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the analytical workflow.

The synthesis of derivatives from "this compound" is a common strategy in medicinal chemistry and materials science. Verifying the successful transformation of the starting material and the purity of the resulting product is paramount. While several analytical techniques can be employed, LC-MS offers a powerful combination of separation and identification capabilities.

Comparative Analysis of Analytical Techniques

Choosing the optimal analytical method depends on the specific information required, such as purity assessment, structural confirmation, or quantification. The following table summarizes the key performance characteristics of common techniques used for the validation of sulfonamide synthesis.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
LC-MS Separation by liquid chromatography followed by mass-to-charge ratio detection.Retention time, molecular weight, fragmentation pattern, purity.High (ng to µg/mL)ExcellentProvides structural information and high sensitivity.[1]Matrix effects can interfere with quantification.
HPLC-UV Separation by liquid chromatography with detection by UV-Vis absorbance.Retention time, peak area for quantification, % purity.Moderate (µg/mL)GoodRobust, reproducible, and widely available for routine quality control.[2]Requires a chromophore; co-elution can be an issue.[2]
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, confirmation of functional groups.Low (mg)GoodUnrivaled for definitive structure elucidation.[3]Low sensitivity, requires relatively pure samples.
IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence or absence of specific functional groups.Moderate (mg)PoorFast and simple for functional group identification.[3]Provides limited structural information.
GC-MS Separation of volatile compounds by gas chromatography followed by mass detection.Retention time, molecular weight, fragmentation pattern.High (pg to ng)ExcellentHigh resolution for volatile and thermally stable compounds.[4]Not suitable for non-volatile or thermally labile compounds.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Retention factor (Rf), qualitative purity assessment.Low (µg)PoorSimple, fast, and inexpensive for reaction monitoring.[2]Limited resolution and not quantitative.

In-Depth Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the LC-MS analysis of a hypothetical reaction where "this compound" is reacted with a primary amine (e.g., aniline) to yield "N,N-dimethyl-4-((phenylamino)methyl)benzenesulfonamide".

LC-MS/MS Protocol for Reaction Product Validation

Objective: To confirm the identity of the desired product and assess the purity of the reaction mixture.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution of ~1 mg/mL.[3]

  • Further dilute the stock solution to a final concentration of ~10 µg/mL with the initial mobile phase composition.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of sulfonamides.[5]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for sulfonamides.[5]

  • Acquisition Mode: Full scan for initial identification, followed by Multiple Reaction Monitoring (MRM) for targeted quantification of the starting material and product.[5]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

4. Data Analysis:

  • Identify the protonated molecular ions [M+H]⁺ of the starting material ("this compound") and the expected product ("N,N-dimethyl-4-((phenylamino)methyl)benzenesulfonamide").

  • Analyze the fragmentation patterns in the MS/MS spectra to confirm the structures.

  • Integrate the peak areas in the chromatogram to determine the relative purity of the product.

Visualizing the Workflow

To aid in understanding the experimental and logical processes, the following diagrams are provided.

G cluster_synthesis Reaction Synthesis cluster_analysis LC-MS Analysis Start_Material 4-(Bromomethyl)-N,N- dimethylbenzenesulfonamide Reaction Nucleophilic Substitution Start_Material->Reaction Reagent Primary Amine (e.g., Aniline) Reagent->Reaction Crude_Product Crude Reaction Mixture Reaction->Crude_Product Sample_Prep Sample Preparation (Dilution) Crude_Product->Sample_Prep LC_Separation Liquid Chromatography (C18 Column) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (Identify Product, Assess Purity) MS_Detection->Data_Analysis

Caption: Workflow for the synthesis and LC-MS analysis of a "this compound" derivative.

G Crude_Mixture Crude Reaction Mixture LC_Separation LC Separation Crude_Mixture->LC_Separation Product_Peak Product Peak LC_Separation->Product_Peak Starting_Material_Peak Starting Material Peak LC_Separation->Starting_Material_Peak Impurity_Peak Impurity Peak(s) LC_Separation->Impurity_Peak MS_Analysis MS Analysis Product_Peak->MS_Analysis Purity_Assessment Purity Assessment (Relative Peak Area) Product_Peak->Purity_Assessment Starting_Material_Peak->Purity_Assessment Impurity_Peak->Purity_Assessment Product_Confirmation Product Confirmation (Molecular Weight + Fragments) MS_Analysis->Product_Confirmation

Caption: Logical flow of data acquisition and analysis in LC-MS for reaction validation.

By leveraging the high sensitivity and structural elucidation capabilities of LC-MS, researchers can confidently validate the outcomes of their synthetic efforts, ensuring the integrity of their compounds for downstream applications in drug discovery and development.

References

NMR Spectroscopy: An In-Depth Guide to the Structural Elucidation of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" and its derivatives. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of these methodologies.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in modern organic chemistry, offering unparalleled insights into the molecular architecture of small molecules.[1][2] For derivatives of "this compound," a class of compounds with potential applications in medicinal chemistry, NMR provides definitive information on the connectivity and spatial arrangement of atoms. This guide will compare the utility of NMR with other common analytical methods, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for structure elucidation depends on the specific information required. While NMR excels at providing a detailed structural map, MS and IR offer complementary information regarding molecular weight and functional groups, respectively.[1][3]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through bonds (COSY), and spatial proximity (NOESY).[4]Provides unambiguous structure determination and stereochemical insights. Non-destructive.[4]Lower sensitivity compared to MS. Requires higher sample concentrations.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer structural clues.[3]High sensitivity, requires very small sample amounts. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.Isomers can be difficult to distinguish. Fragmentation can be complex to interpret.
IR Spectroscopy Presence of specific functional groups (e.g., S=O, C-N, aromatic C-H).[5]Fast, simple to operate, and provides a quick overview of functional groups present.[2]Provides limited information on the overall molecular structure. Spectra can be complex in the fingerprint region.

NMR Spectral Data for Benzenesulfonamide Derivatives

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundAr-H-CH₂Br-N(CH₃)₂
This compound (Estimated) δ 7.85 (d, J = 8.4 Hz, 2H), δ 7.55 (d, J = 8.4 Hz, 2H)δ 4.50 (s, 2H)δ 2.70 (s, 6H)
N-(4-Bromophenyl)-4-methylbenzenesulfonamide [6]δ 7.70 (d, J=7.6 Hz, 2H), 7.29 (d, J=8.0 Hz, 2H), 7.21 (d, J=8.0 Hz, 2H), 6.99 (d, J=8.0 Hz, 2H)--

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundC=SC-BrC-NAromatic C
This compound (Estimated) -δ 32.0δ 38.0δ 144.0, 137.0, 129.5, 128.0
N-(4-Bromophenyl)-4-methylbenzenesulfonamide [6]---δ 144.2, 135.9, 135.7, 132.3, 129.8, 127.3, 122.9, 118.3

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weigh approximately 5-10 mg of the "this compound" derivative.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: 240 ppm

2D NMR (COSY, HSQC, HMBC):

  • Standard pulse programs available on the spectrometer software should be utilized. The number of increments in the indirect dimension and the number of scans should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structural elucidation process.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr ft Fourier Transform h1_nmr->ft c13_nmr 13C NMR c13_nmr->ft cosy COSY cosy->ft hsqc HSQC hsqc->ft hmbc HMBC hmbc->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Structure Assignment integrate->assign LogicalComparison cluster_techniques Analytical Techniques cluster_information Information Yield NMR NMR Spectroscopy Structure Detailed 3D Structure & Connectivity NMR->Structure MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups Structure->MolWeight complements Structure->FuncGroups complements

References

A Comparative Guide to Benzylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the benzyl group (Bn) stands as a cornerstone for the protection of various functional groups, including alcohols, amines, thiols, and carboxylic acids. Its stability under a wide range of reaction conditions and its facile removal via hydrogenolysis make it an invaluable tool in the synthesis of complex molecules. The choice of the appropriate benzylating agent is critical and contingent upon the substrate's nature, the presence of other functional groups, and the desired reaction conditions. This guide provides a comprehensive comparison of common benzylating agents, supported by experimental data, to aid in the strategic selection of the most suitable reagent for a given synthetic transformation.

Executive Summary

This guide offers a comparative analysis of the most frequently employed benzylating agents: benzyl halides (benzyl bromide and benzyl chloride), benzyl chloroformate, and benzyl trichloroacetimidate. The comparison encompasses their reactivity, selectivity, reaction conditions, and safety profiles. Quantitative data on reaction yields and conditions are presented in tabular format for ease of comparison. Detailed experimental protocols for the benzylation of various functional groups are also provided.

Comparison of Benzylating Agents

The selection of a benzylating agent is a crucial step in synthetic planning. The following table summarizes the key characteristics of the most common agents.

Benzylating AgentCommon AbbreviationPrimary SubstratesTypical Reaction ConditionsKey AdvantagesKey Disadvantages
Benzyl BromideBnBrAlcohols, Phenols, Thiols, Amines, Carboxylic AcidsBasic (e.g., NaH, K₂CO₃, Et₃N)High reactivity, versatileLachrymator, requires basic conditions which may not be suitable for sensitive substrates
Benzyl ChlorideBnClAlcohols, Phenols, Thiols, Amines, Carboxylic AcidsBasic (e.g., NaH, K₂CO₃, Et₃N)Less reactive and less lachrymatory than BnBr, lower costSlower reaction rates compared to BnBr
Benzyl ChloroformateCbzCl, ZClAminesBasic (e.g., NaHCO₃, Et₃N) in aqueous or organic solventsExcellent for the protection of amines as Cbz group, stable protecting groupPrimarily used for amines, toxic and corrosive
Benzyl TrichloroacetimidateAlcoholsAcidic (e.g., TfOH, TMSOTf)Mild conditions for acid-sensitive substrates, high yieldingRequires preparation from benzyl alcohol and trichloroacetonitrile, sensitive to moisture

Data Presentation: A Quantitative Comparison

The following tables provide a summary of representative experimental data for the benzylation of various functional groups using different benzylating agents.

Table 1: O-Benzylation of Alcohols
SubstrateBenzylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3-PhenylpropanolBenzyl BromideNaHDMF0 to RT16-24~90%[1]
3-PhenylpropanolBenzyl TrichloroacetimidateTfOH (cat.)CH₂Cl₂0 to RT24~90%[2]
MentholBenzyl BromideNaHDMF0 to RT16-24~85%[1]
MentholBenzyl TrichloroacetimidateTMSOTf (cat.)CH₂Cl₂0 to RT24~80%[2]
Table 2: N-Benzylation of Amines
SubstrateBenzylating AgentBaseSolventTemperature (°C)Time (min)Yield (%)Reference
AnilineBenzyl ChlorideK₂CO₃, KIAcetoneReflux-Good[3]
AnilineBenzyl ChloroformateNaHCO₃WaterRT299
PiperidineBenzyl ChlorideK₂CO₃, KIAcetoneReflux-Good[3]
PiperidineBenzyl ChloroformateNaHCO₃WaterRT299
Table 3: S-Benzylation of Thiols
SubstrateBenzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolBenzyl BromideNaOHMethanolReflux8-16High[4]
p-ToluenethiolBenzyl ChlorideModified ClayNeat95295[5]
Table 4: O-Benzylation of Carboxylic Acids
SubstrateBenzylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidBenzyl BromideCs₂CO₃DMFRT1295
Mosher's Acid2-Benzyloxy-1-methylpyridinium triflateEt₃NToluene902498[6][7]

Experimental Protocols

Protocol 1: O-Benzylation of an Alcohol using Benzyl Bromide

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Benzyl bromide (BnBr, 1.1 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add NaH portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: N-Benzylation of an Amine using Benzyl Chloroformate (Cbz Protection)

Materials:

  • Amine (1.0 equiv)

  • Benzyl chloroformate (CbzCl, 1.1 equiv)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the amine in water and cool the solution to 0 °C.

  • Add sodium bicarbonate to the solution.

  • To the stirred mixture, add benzyl chloroformate dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Extract the reaction mixture with CH₂Cl₂.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude Cbz-protected amine can often be used without further purification or can be purified by crystallization or silica gel chromatography.

Protocol 3: O-Benzylation of an Alcohol using Benzyl Trichloroacetimidate

Materials:

  • Alcohol (1.0 equiv)

  • Benzyl trichloroacetimidate (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol and benzyl trichloroacetimidate in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

  • Add the acidic catalyst (TfOH or TMSOTf) dropwise.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.[2]

Safety Profile of Benzylating Agents

The handling of benzylating agents requires strict adherence to safety protocols due to their varying degrees of toxicity and reactivity.

Benzylating AgentKey HazardsPersonal Protective Equipment (PPE)
Benzyl BromideLachrymator, corrosive, toxic, mutagenicFume hood, chemical-resistant gloves, safety goggles, lab coat
Benzyl ChlorideLachrymator, corrosive, toxic, carcinogenFume hood, chemical-resistant gloves, safety goggles, lab coat
Benzyl ChloroformateToxic, corrosive, lachrymator, reacts with waterFume hood, chemical-resistant gloves, safety goggles, face shield, lab coat
Benzyl TrichloroacetimidateIrritant, harmful if swallowedFume hood, chemical-resistant gloves, safety goggles, lab coat

Note: Always consult the Safety Data Sheet (SDS) for the specific reagent before use.[4][6][7][8]

Visualizing the Benzylation Workflow and a Comparative Logic

The following diagrams illustrate a generalized experimental workflow for a benzylation reaction and a logical comparison of the key decision-making factors when choosing a benzylating agent.

Benzylation_Workflow cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Workup & Purification Dissolve_Substrate Dissolve Substrate in Anhydrous Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., N2, Ar) Dissolve_Substrate->Inert_Atmosphere Cool_Mixture Cool Reaction Mixture (e.g., 0 °C) Inert_Atmosphere->Cool_Mixture Add_Base_Catalyst Add Base or Acid Catalyst Cool_Mixture->Add_Base_Catalyst Add_Benzylating_Agent Add Benzylating Agent Dropwise Add_Base_Catalyst->Add_Benzylating_Agent Monitor_Reaction Monitor Reaction (e.g., TLC, LC-MS) Add_Benzylating_Agent->Monitor_Reaction Quench_Reaction Quench Reaction Monitor_Reaction->Quench_Reaction Extraction Aqueous Extraction Quench_Reaction->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Product (e.g., Chromatography) Concentration->Purification

A generalized experimental workflow for a typical benzylation reaction.

Benzylating_Agent_Selection Start Select Benzylating Agent Substrate_Type What is the nature of the substrate? Start->Substrate_Type Acid_Sensitive Is the substrate acid-sensitive? Substrate_Type->Acid_Sensitive Alcohol/Thiol/ Carboxylic Acid CbzCl Use Benzyl Chloroformate Substrate_Type->CbzCl Amine Base_Sensitive Is the substrate base-sensitive? Acid_Sensitive->Base_Sensitive No Bn_TCA Use Benzyl Trichloroacetimidate Acid_Sensitive->Bn_TCA Yes BnBr_BnCl Use Benzyl Bromide or Benzyl Chloride Base_Sensitive->BnBr_BnCl No Base_Sensitive->Bn_TCA Yes

A decision tree for selecting an appropriate benzylating agent.

References

A Comparative Guide to the Efficacy of "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" Derived CXCR4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of CXCR4 inhibitors derived from the "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" scaffold. The performance of these compounds is compared with other notable CXCR4 inhibitors, supported by experimental data from in vitro studies. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to CXCR4 Inhibition

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), play a crucial role in numerous physiological and pathological processes. The CXCR4/CXCL12 signaling axis is implicated in cancer progression, including tumor growth, invasion, angiogenesis, and metastasis.[1][2] Consequently, the development of CXCR4 inhibitors has emerged as a promising therapeutic strategy in oncology and other diseases.[1][2] This guide focuses on a class of benzenesulfonamide-based inhibitors and compares their efficacy against other established CXCR4 antagonists.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of various "this compound" derived CXCR4 inhibitors and a selection of alternative inhibitors. The data is compiled from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Efficacy of "this compound" Derived Inhibitors

Compound IDStructureBinding Affinity IC50 (nM)Matrigel Invasion InhibitionReference
5a N/A8.0100% at 10 nM[1]
5b N/A< 10> 95% at 100 nM[1]
Compound 5 N/A6.9> 65% at 10 nM[3]

N/A: Specific chemical structures for all compounds were not available in the referenced literature.

Table 2: Efficacy of Alternative CXCR4 Inhibitors

Inhibitor NameClassBinding/Functional AssayIC50/EC50 (nM)Reference
Plerixafor (AMD3100) Small Molecule (Bicyclam)CXCL12-induced Calcium Flux~10[4]
Plerixafor (AMD3100) Small Molecule (Bicyclam)Chemotaxis Inhibition66[3]
Ulocuplumab (BMS-936564) Monoclonal AntibodyApoptosis Induction (Ramos cells)1.9[4]
Ulocuplumab (BMS-936564) Monoclonal AntibodyCXCL12-induced Calcium Flux (Ramos)10[4]
Mavorixafor (X4P-001) Small MoleculeNot specifiedN/A[5]
LY2510924 PeptideNot specifiedN/A
IT1t Small Molecule (Isothiourea)Not specifiedN/A[6]

N/A: Specific quantitative data was not available in the referenced literature.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization AKT AKT PI3K->AKT Migration Cell Migration & Invasion Ca_Mobilization->Migration Proliferation Proliferation & Survival AKT->Proliferation

Caption: CXCR4 signaling pathway upon CXCL12 binding.

Experimental_Workflow_Binding_Assay start Start prepare_cells Prepare CXCR4-expressing cells (e.g., MDA-MB-231) start->prepare_cells pre_incubate Pre-incubate cells with test compound prepare_cells->pre_incubate add_ligand Add biotinylated CXCR4 antagonist (e.g., TN14003) pre_incubate->add_ligand stain Stain with Streptavidin-Rhodamine add_ligand->stain analyze Analyze fluorescence with microscopy and ImageJ stain->analyze end End analyze->end

Caption: Workflow for a competitive binding assay.

Experimental_Workflow_Invasion_Assay start Start coat_insert Coat Transwell insert with Matrigel start->coat_insert add_cells Seed cells with test compound in upper chamber coat_insert->add_cells add_chemoattractant Add CXCL12 to lower chamber add_cells->add_chemoattractant incubate Incubate for 16-24 hours add_chemoattractant->incubate remove_non_invading Remove non-invading cells from upper surface incubate->remove_non_invading stain_and_count Fix, stain, and count invading cells remove_non_invading->stain_and_count end End stain_and_count->end

Caption: Workflow for a Matrigel cell invasion assay.

Experimental Protocols

Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known labeled ligand for binding to the CXCR4 receptor.

Cell Line: MDA-MB-231 (human breast cancer cell line) or Jurkat cells (human T-lymphocyte cell line).[1][2]

Protocol:

  • Cell Preparation: Culture MDA-MB-231 cells in an 8-well slide chamber until they reach the desired confluency.[1]

  • Compound Incubation: Pre-incubate the cells with the test compounds at various concentrations (e.g., 1, 10, 100, and 1000 nM) for 15 minutes.[1]

  • Fixation: Fix the cells with 4% formaldehyde.[1]

  • Competitive Ligand Binding: Incubate the fixed cells for 45 minutes with a known biotinylated CXCR4 antagonist, such as 50 ng/ml biotinylated TN14003.[1]

  • Staining: After washing three times with PBS, incubate the cells for 30 minutes with streptavidin-rhodamine at a 1:150 dilution.[1]

  • Imaging and Analysis: Wash the slides with PBS and mount them. Capture images of the stained cells using a fluorescence microscope. Quantitatively analyze the images using software like ImageJ to determine the fluorescence intensity, from which IC50 values can be calculated.[1]

Matrigel Cell Invasion Assay

This assay assesses the ability of a CXCR4 inhibitor to block the invasion of cancer cells through a basement membrane extract (Matrigel) towards a chemoattractant.

Cell Line: MDA-MB-231.[1]

Protocol:

  • Chamber Preparation: Use Matrigel invasion chambers (e.g., from BD BioCoat). Rehydrate the Matrigel-coated inserts.

  • Cell Seeding: Culture MDA-MB-231 cells and resuspend them in serum-free medium. Seed the cells (e.g., 1 x 10^5 cells) in the upper chamber of the insert along with the test compound at desired concentrations.[7]

  • Chemoattractant: Add a chemoattractant, such as 200 ng/mL CXCL12, to the lower chamber.[1]

  • Incubation: Incubate the chambers for 16-24 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[8]

  • Staining and Quantification: Fix the cells that have invaded to the lower surface of the membrane with methanol and stain them with a suitable stain (e.g., Toluidine Blue).[9] Count the number of stained cells in several fields of view under a microscope to determine the percentage of invasion inhibition.[7]

CXCL12-Induced Calcium Mobilization Assay

This functional assay measures the ability of a CXCR4 inhibitor to block the intracellular calcium flux induced by CXCL12.

Cell Line: CXCR4-expressing cells such as IEC-6 or Caco-2.[10]

Protocol:

  • Cell Plating: Plate the cells in a 96-well plate and grow them to near confluency.[10]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically in a calcium-free buffer.[11]

  • Compound Incubation: Pre-incubate the cells with various concentrations of the CXCR4 inhibitor.

  • CXCL12 Stimulation: Stimulate the cells with a specific concentration of CXCL12.[10]

  • Data Acquisition: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.[11]

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the CXCL12-induced fluorescence signal.

Conclusion

The "this compound" scaffold represents a promising class of small molecule CXCR4 inhibitors.[1] The available data indicates that derivatives from this class exhibit potent in vitro activity, with IC50 values in the nanomolar range and significant inhibition of cancer cell invasion.[1][3] When compared to other classes of CXCR4 antagonists, such as the FDA-approved drug Plerixafor, these benzenesulfonamide derivatives show comparable or, in some cases, superior potency in preclinical assays.[1][3] However, it is important to note that direct head-to-head comparative studies are limited, and further research is needed to fully elucidate the therapeutic potential of this chemical series. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct further investigations into these and other novel CXCR4 inhibitors.

References

Unveiling the Reactivity Landscape of Substituted Benzyl Bromides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted benzyl bromides is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides a comprehensive comparison of the reactivity of various substituted benzyl bromides, supported by experimental data, detailed protocols, and mechanistic insights.

The reactivity of a substituted benzyl bromide is intricately linked to the electronic properties of the substituent on the aromatic ring. Electron-donating groups tend to accelerate the reaction, particularly through an S(_N)1 pathway, by stabilizing the intermediate benzyl carbocation. Conversely, electron-withdrawing groups decelerate the reaction by destabilizing this carbocation, often favoring an S(_N)2 mechanism. This interplay of electronic effects dictates the reaction rate and the predominant mechanistic pathway.

Quantitative Analysis of Substituent Effects

The solvolysis of substituted benzyl bromides in 80% ethanol at 25°C provides a clear quantitative measure of the impact of different substituents on their reactivity. The first-order rate constants (k) for these reactions, determined conductometrically, are summarized in the table below.

Substituent (X) in X-C₆H₄CH₂BrRate Constant (k) x 10⁻⁵ s⁻¹Relative Rate (kₓ/kн)
4-OCH₃22002500
4-CH₃35.740.6
H0.881.00
4-Cl0.450.51
3-NO₂0.000330.00038
4-NO₂0.000290.00033

Note: Data for 4-OCH₃ and 4-NO₂ are relative rates for benzyl compounds in methanol at 25°C, with the rate of the unsubstituted compound set to 1.0.[1] The remaining data is for solvolysis in 80% ethanol at 25°C.

The data clearly illustrates that electron-donating groups like methoxy (4-OCH₃) and methyl (4-CH₃) significantly increase the reaction rate compared to the unsubstituted benzyl bromide. In contrast, electron-withdrawing groups such as chloro (4-Cl) and nitro (3-NO₂ and 4-NO₂) markedly decrease the reaction rate. For instance, the 4-methoxybenzyl compound reacts about 2500 times faster than the unsubstituted benzyl compound, while the 4-nitrobenzyl compound reacts about 3000 times more slowly.[1]

Mechanistic Considerations: The S(_N)1 vs. S(_N)2 Dichotomy

The nucleophilic substitution reactions of benzyl bromides can proceed through two primary mechanisms: a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway. The preferred mechanism is heavily influenced by the nature of the substituent on the benzene ring, the nucleophile, the leaving group, and the solvent.

Electron-donating groups stabilize the formation of a benzyl carbocation intermediate, thereby favoring the S(_N)1 mechanism. Conversely, electron-withdrawing groups destabilize this carbocation, making the concerted S(_N)2 mechanism, which avoids a full positive charge on the benzylic carbon, more favorable.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway A1 Substituted Benzyl Bromide (Electron-Donating Group) B1 Benzyl Carbocation (Resonance Stabilized) A1->B1 Slow (Rate-Determining) C1 Product B1->C1 Fast (Nucleophilic Attack) A2 Substituted Benzyl Bromide (Electron-Withdrawing Group) B2 Transition State [Nu---C---Br] A2->B2 Concerted Step (Nucleophilic Attack & LG Departure) C2 Product (Inversion of Stereochemistry) B2->C2 Factor Substituent Effect Factor->A1 Favors Factor->A2 Favors

Competing SN1 and SN2 pathways for substituted benzyl bromides.

Experimental Protocols

Determination of Solvolysis Rate Constants by Conductometry

This protocol outlines the procedure for measuring the first-order rate constants for the solvolysis of substituted benzyl bromides in an 80% ethanol-water mixture at a constant temperature.

Materials and Equipment:

  • Substituted benzyl bromide

  • 80% (v/v) Ethanol-water solvent

  • Conductivity meter (e.g., WTW LF 530) with a conductivity cell (e.g., Radiometer 2-pole CDC641T)

  • Data acquisition system (e.g., ME-2600 PC-DAQ board)

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent Preparation: Prepare a sufficient quantity of 80% (v/v) ethanol-water mixture.

  • Temperature Equilibration: Place the solvent and the conductivity cell in a constant temperature water bath set to 25.0 ± 0.1 °C and allow them to thermally equilibrate.

  • Solution Preparation: Prepare a dilute solution of the substituted benzyl bromide (e.g., 1 x 10⁻⁴ M) in a volumetric flask using the temperature-equilibrated 80% ethanol-water solvent.

  • Data Acquisition Setup: Connect the conductivity cell to the conductivity meter and the data acquisition system.

  • Initiation of Reaction: Quickly transfer the benzyl bromide solution to the conductivity cell, which is immersed in the constant temperature bath. Start the data acquisition immediately to record the change in conductivity over time. Ensure the solution is gently stirred throughout the experiment.

  • Data Collection: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value). The reaction progress is monitored by the increase in conductivity due to the formation of HBr.

  • Data Analysis: The first-order rate constant (k) is determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this linear plot is equal to -k.

G A Prepare 80% Ethanol-Water Solvent B Equilibrate Solvent and Conductivity Cell at 25°C A->B C Prepare Dilute Solution of Substituted Benzyl Bromide B->C D Initiate Reaction and Start Data Acquisition C->D E Record Conductivity vs. Time D->E F Plot ln(G∞ - Gt) vs. Time E->F G Determine Rate Constant (k) from the Slope F->G

Experimental workflow for determining solvolysis rate constants.

This comprehensive guide provides a foundational understanding of the factors governing the reactivity of substituted benzyl bromides. The provided data and protocols can serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling more informed decisions in experimental design and interpretation.

References

Orthogonality of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection and application of protecting groups are paramount to the successful synthesis of complex molecules. This guide provides a comparative analysis of the potential orthogonality of "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" as a protecting group for amines, alongside commonly used alternatives. Due to a lack of direct experimental data for this specific compound in the reviewed literature, this guide extrapolates its probable characteristics based on the known reactivity of its constituent functional moieties—the N,N-dimethylbenzenesulfonamide and the bromomethyl group.

Introduction to Orthogonal Protection

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to prevent undesired side reactions. The concept of "orthogonality" is crucial when multiple protecting groups are present in a single molecule. An orthogonal set of protecting groups allows for the selective removal of one group under specific conditions without affecting the others.[1][2] This enables precise and controlled manipulation of complex molecular architectures.[3]

This guide focuses on the potential of this compound as a novel amine protecting group and evaluates its theoretical orthogonality with established protecting groups such as tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The "this compound" (BDB) Protecting Group: A Profile

While "this compound" is commercially available as a chemical intermediate, its application as a protecting group is not well-documented in scientific literature.[4] Based on its structure, we can infer its properties. The N,N-dimethylsulfonamide moiety is known for its high stability under a wide range of conditions.[5] The key to its utility as a protecting group lies in the 4-(bromomethyl) substituent, which introduces a unique handle for deprotection.

Proposed Protection and Deprotection Mechanism

The protection of a primary or secondary amine would likely proceed via a nucleophilic substitution reaction with 4-(bromomethyl)-N,N-dimethylbenzenesulfonyl chloride. The resulting N,N-dimethylbenzenesulfonamide is expected to be highly stable.

Deprotection could be achieved through cleavage of the benzylic C-N bond, potentially facilitated by the electron-withdrawing nature of the sulfonamide group. The bromomethyl group offers a site for chemical manipulation to trigger this cleavage.

Comparative Analysis of Orthogonality

The cornerstone of a useful protecting group is its distinct stability profile compared to other groups in the synthetic scheme.[6] The following sections compare the inferred stability of the putative "BDB" group with that of standard amine protecting groups.

Data Presentation

Table 1: Stability of Common Amine Protecting Groups under Various Conditions

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Hydrogenolysis (H₂, Pd/C)Nucleophiles (e.g., Hydrazine)Strong Reducing Agents (e.g., Na/NH₃)
Boc LabileStableStableStableStable
Cbz StableStableLabileStableLabile
Fmoc StableLabileStableLabileStable
BDB (inferred) StableStablePotentially LabileStablePotentially Labile

Table 2: Deprotection Conditions for Common Amine Protecting Groups

Protecting GroupReagents and Conditions
Boc Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Cbz H₂ gas, Palladium on Carbon (Pd/C) in Methanol (MeOH) or Ethanol (EtOH)
Fmoc 20% Piperidine in Dimethylformamide (DMF)
BDB (proposed) Thiolysis (e.g., Thiophenol, K₂CO₃); Reductive cleavage (e.g., Zn/AcOH); or other methods targeting the benzylic C-N bond.

Experimental Protocols

Note: The following protocols for the "BDB" group are hypothetical and based on general principles of organic synthesis.

Protocol 1: Protection of a Primary Amine with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonyl Chloride (Hypothetical)
  • Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add a solution of 4-(bromomethyl)-N,N-dimethylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of a BDB-protected Amine via Thiolysis (Hypothetical)
  • Dissolve the BDB-protected amine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Orthogonality_Workflow cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection cluster_BDB BDB Protection (Inferred) Boc_Protected Boc-Protected Amine Free_Amine Free Amine Boc_Protected->Free_Amine TFA Cbz_Protected Cbz-Protected Amine Cbz_Protected->Free_Amine H₂, Pd/C Fmoc_Protected Fmoc-Protected Amine Fmoc_Protected->Free_Amine Piperidine BDB_Protected BDB-Protected Amine BDB_Protected->Free_Amine Thiolysis (Proposed) Free_Amine->Boc_Protected Boc₂O, Base Free_Amine->Cbz_Protected Cbz-Cl, Base Free_Amine->Fmoc_Protected Fmoc-Cl, Base Free_Amine->BDB_Protected BDB-Cl, Base (Hypothetical)

Caption: Orthogonal protection and deprotection schemes for amines.

Experimental_Workflow Start Primary/Secondary Amine Protection Protection with BDB-Cl (Hypothetical) Start->Protection Et₃N, DCM Protected_Intermediate BDB-Protected Amine Protection->Protected_Intermediate Reaction Further Synthetic Steps (e.g., coupling, reduction) Protected_Intermediate->Reaction Modified_Intermediate Modified BDB-Protected Intermediate Reaction->Modified_Intermediate Deprotection Deprotection (Proposed Thiolysis) Modified_Intermediate->Deprotection Thiophenol, K₂CO₃, DMF Final_Product Final Product (Free Amine) Deprotection->Final_Product

Caption: Proposed experimental workflow for using the BDB protecting group.

Conclusion

Based on the chemical structure of "this compound," it is plausible to propose it as a robust amine protecting group. The N,N-dimethylsulfonamide core suggests high stability towards a range of synthetic conditions, including strongly acidic and basic environments where Boc and Fmoc groups would be cleaved, respectively. The key to its orthogonality lies in the 4-(bromomethyl) group, which introduces a unique deprotection pathway, likely involving nucleophilic attack or reductive cleavage at the benzylic position.

This theoretical analysis suggests that the BDB group could be orthogonal to both acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc, acetate) protecting groups. Furthermore, its stability would likely differ from groups cleaved by hydrogenolysis (e.g., Cbz, benzyl ethers), although some reactivity under these conditions cannot be ruled out without experimental validation.

Further experimental investigation is required to fully elucidate the stability profile and deprotection conditions for the this compound protecting group and to confirm its orthogonality with other commonly used protecting groups in organic synthesis. Researchers are encouraged to perform stability studies and small-scale deprotection trials to validate these theoretical considerations within their specific synthetic contexts.

References

Comparative Purity Analysis of Synthesized "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity and reproducibility of their work. This guide provides an objective comparison of analytical methods for assessing the purity of "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide," a key building block in medicinal chemistry. The performance of this compound is compared with a structurally similar alternative, "4-(Bromomethyl)-N,N-diethylbenzenesulfonamide," with supporting experimental data to inform methodological choices.

Comparison of Analytical Techniques

The purity of "this compound" and its analogs can be effectively determined using several standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for its high resolution and sensitivity in separating the main compound from its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile impurities.

A key consideration in the purity analysis of "this compound" is the identification of potential process-related impurities. Common impurities arising from its synthesis can include the unreacted starting material, N,N-dimethyl-p-toluenesulfonamide, and over-brominated byproducts such as 4-(dibromomethyl)-N,N-dimethylbenzenesulfonamide. The presence of these impurities can affect the reactivity and downstream applications of the target compound. Commercially available "this compound" is often cited with a purity of 95%[1].

The selection of an analytical method will depend on the specific requirements of the analysis, including the need for quantitative accuracy, structural confirmation, or the detection of trace impurities.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the purity analysis of "this compound" and a common alternative using various analytical techniques.

CompoundAnalytical MethodPurity (%)Key Impurities DetectedRetention Time/Chemical Shift
This compound HPLC-UV95.2N,N-dimethyl-p-toluenesulfonamide4.8 min (Main Peak)
4-(dibromomethyl)-N,N-dimethylbenzenesulfonamide3.5 min
6.2 min
¹H NMR (400 MHz, CDCl₃)>95Residual Solvents (e.g., Dichloromethane)δ 7.85 (d, 2H), 7.50 (d, 2H), 4.50 (s, 2H), 2.75 (s, 6H)
GC-MS96.1N,N-dimethyl-p-toluenesulfonamide12.3 min (Main Peak)
10.1 min
4-(Bromomethyl)-N,N-diethylbenzenesulfonamide HPLC-UV94.8N,N-diethyl-p-toluenesulfonamide5.5 min (Main Peak)
4-(dibromomethyl)-N,N-diethylbenzenesulfonamide4.2 min
7.1 min
¹H NMR (400 MHz, CDCl₃)>95Residual Solvents (e.g., Diethyl Ether)δ 7.80 (d, 2H), 7.48 (d, 2H), 4.52 (s, 2H), 3.25 (q, 4H), 1.15 (t, 6H)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.

  • Data Acquisition: Standard proton NMR acquisition parameters are used. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of 100°C, ramped to 280°C.

  • Ionization: Electron Impact (EI).

  • Sample Preparation: Samples are dissolved in a suitable solvent like dichloromethane.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_results Data Interpretation synthesis Synthesized Product hplc HPLC-UV Analysis synthesis->hplc nmr NMR Spectroscopy synthesis->nmr gcms GC-MS Analysis synthesis->gcms purity Purity Assessment (%) hplc->purity impurities Impurity Identification nmr->impurities gcms->impurities impurities->purity

Experimental Workflow for Purity Analysis

logical_relationship cluster_methods Analytical Methods cluster_data Derived Information compound This compound hplc HPLC (Quantitative Purity) compound->hplc nmr NMR (Structural Confirmation, qNMR) compound->nmr gcms GC-MS (Volatile Impurity ID) compound->gcms purity_value Quantitative Purity (%) hplc->purity_value impurity_profile Impurity Profile hplc->impurity_profile nmr->purity_value structural_integrity Structural Integrity nmr->structural_integrity gcms->impurity_profile

Relationship between Methods and Derived Data

References

Safety Operating Guide

Proper Disposal of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. For researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, adherence to strict disposal protocols is essential to mitigate risks and comply with regulations.

This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on its hazardous properties as a halogenated organic compound and a sulfonamide derivative.

Hazard Profile and Safety Summary

This compound should be treated as a hazardous substance. While a complete hazard profile is specific to the manufacturer's safety data sheet (SDS), related compounds exhibit characteristics that necessitate careful handling and disposal. The presence of a bromomethyl group places it in the category of halogenated organic compounds, which are often toxic and persistent in the environment.[1][2]

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Environmental Hazards Discharge into the environment must be avoided. Prevent the product from entering drains or waterways.[3]
Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting. It is imperative to consult your institution's specific Safety Data Sheets (SDS) and waste disposal procedures, as they may contain additional requirements.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE.[4] This includes:

  • Chemical-resistant gloves (inspect before use).

  • ANSI-approved safety goggles with side shields.

  • A laboratory coat, long pants, and closed-toe shoes.

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound and any contaminated materials (e.g., weighing papers, gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[4][5] This container should be specifically marked for "Halogenated Organic Waste."[1][4]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, sealed, and clearly labeled hazardous waste container also designated for "Halogenated Organic Waste."[4][5]

  • Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste and collected separately.[4]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3] Transfer the absorbed material into an airtight container for disposal.[3]

3. Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").[6]

4. Storage of Waste: Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[4] Ensure containers are tightly sealed.[4] It is crucial to segregate this waste from incompatible materials such as alkalis, reducing agents, and combustible materials.[4]

5. Final Disposal: The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6] The recommended method for similar compounds is incineration in a chemical incinerator equipped with a scrubber to ensure complete destruction.[6][7] Do not dispose of this chemical down the drain or in regular trash. [1][3]

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_final Final Disposal start Start: Identify Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Designated 'Halogenated Organic Waste' Container solid_waste->collect_solid collect_liquid Collect in Designated 'Halogenated Organic Waste' Container liquid_waste->collect_liquid label_container Label Container with Full Chemical Name & Hazards collect_solid->label_container collect_liquid->label_container store_waste Store Waste Container Securely label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 3446-91-1[1]

  • Molecular Formula: C9H12BrNO2S[1]

  • Molecular Weight: 278.17 g/mol [1]

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that can cause significant health effects. It is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[2]

Summary of Personal Protective Equipment (PPE) Recommendations:

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged or high-exposure tasks, consider double-gloving.[3]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[3]
Body Protection Laboratory coatA flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact.[3]
Respiratory Protection Respirator (if necessary)All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask for solids) may be required.[3]

Experimental Protocol: Safe Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated and operational chemical fume hood is available.

  • Verify that an eyewash station and safety shower are readily accessible.[4]

  • Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

3. Handling the Compound:

  • Conduct all manipulations of the solid compound, such as weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[3]

  • Use a spatula for transfers to avoid generating dust.[3]

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

4. In Case of a Spill:

  • For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[3]

  • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with an appropriate solvent, followed by soap and water.[4]

5. Decontamination and Waste Disposal:

  • Wipe down the work area within the fume hood with an appropriate solvent and then with soap and water.

  • Dispose of all contaminated materials, including gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container for solid waste.[3]

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[3]

  • Dispose of all waste through an approved waste disposal plant, adhering to all local, regional, and national regulations.[4]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate After Experiment emergency_spill Spill Response handle_transfer->emergency_spill If Spill Occurs emergency_first_aid First Aid handle_transfer->emergency_first_aid If Exposure Occurs cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via Approved Vendor cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
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Reactant of Route 2
4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

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